2,2-Dimethylbut-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDVZPJMSRRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-83-2 | |
| Record name | 2,2-dimethylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 2,2-Dimethylbut-3-en-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of available synthons, 2,2-dimethylbut-3-en-1-ol has emerged as a particularly valuable and versatile precursor, especially in the realm of asymmetric synthesis. Its unique structural features—a sterically hindered quaternary center adjacent to a primary alcohol and a terminal vinyl group—provide a powerful handle for introducing chirality and complexity in a controlled manner. This technical guide delves into the core utility of this compound as a foundational element in the synthesis of chiral molecules, with a particular focus on its application in the total synthesis of natural products and pharmacologically relevant compounds.
Unique Physicochemical Properties and Reactivity
This compound, with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol , is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Its structure, characterized by a neopentyl-like core, imparts significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions at the adjacent prochiral vinyl group. The primary alcohol offers a convenient site for derivatization, allowing for the attachment of various functional groups and extension of the carbon skeleton.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 918-83-2 |
| SMILES | CC(C)(CO)C=C |
The reactivity of this compound is dominated by the interplay between its two functional groups. The terminal alkene is susceptible to a range of addition reactions, including epoxidation, dihydroxylation, and hydroboration, while the primary alcohol can undergo oxidation, esterification, and etherification. The strategic manipulation of these functionalities forms the basis of its utility as a versatile building block.
A Cornerstone in Natural Product Synthesis: The Case of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane
A compelling demonstration of the synthetic utility of this compound derivatives is found in the asymmetric synthesis of the natural product 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane.[2][3] This compound, isolated from Ageratina grandifolia, has garnered interest for its biological activities. The synthesis of its four stereoisomers was crucial for elucidating the absolute stereochemistry of the natural product.[3]
A key step in this synthesis involves the Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene precursor, which is structurally related to a derivatized form of this compound.[3][4] This reaction allows for the stereocontrolled introduction of two adjacent hydroxyl groups across the double bond, establishing the critical C3 and C4 stereocenters of the chromane core.
Caption: Synthetic workflow for the asymmetric synthesis of the acetylchromane natural product.
The Power of Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand, with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.[4] The choice of the chiral ligand, typically (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product.[6]
Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the commercially available AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene). Stir the mixture at room temperature until two clear phases are observed.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene substrate (1.0 mmol) to the cooled, vigorously stirred mixture.
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by column chromatography on silica gel.
The enantioenriched diol obtained from this reaction serves as a versatile intermediate that can be further elaborated to the final natural product through subsequent transformations, such as the Mitsunobu or Steglich esterification to introduce the angeloyl side chain.[3]
Potential Applications in Pyrethroid Synthesis
Caption: A conceptual synthetic route from this compound to pyrethroid precursors.
Further research into the derivatization and cyclopropanation of this compound could open new avenues for the synthesis of these economically important insecticides.
Future Outlook and Conclusion
This compound stands as a testament to the power of small, strategically functionalized molecules in the construction of complex and valuable chemical entities. Its utility in asymmetric synthesis, highlighted by its role in the synthesis of the natural product 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, underscores its potential for broader applications in drug discovery and development. The ability to control the stereochemistry of reactions involving this building block, particularly through powerful methods like the Sharpless asymmetric dihydroxylation, provides chemists with a reliable tool for accessing chiral diols, which are themselves versatile intermediates.
As the demand for enantiomerically pure compounds continues to grow, the exploration of novel applications for readily available and versatile building blocks like this compound will undoubtedly remain a vibrant area of research. Future investigations into its use in other asymmetric transformations and in the synthesis of a wider range of bioactive molecules are eagerly anticipated.
References
-
Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega, 2023. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 2022. [Link]
-
Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub, 2023. [Link]
-
Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega, 2023. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Synthesis of (+)-coronafacic acid. The Journal of Organic Chemistry, 2009. [Link]
-
Synthesis of (+)-Coronafacic Acid. The Journal of Organic Chemistry, 2009. [Link]
-
Synthesis of Coronafacic Acid via TBAF-Assisted Elimination of the Mesylate and Its Conversion to the Isoleucine Conjugate. Organic Letters, 2011. [Link]
-
Solved During a synthesis of (+)-coronafacic acid, a key | Chegg.com. Chegg.com. [Link]
-
Synthesis of (+)-Coronafacic Acid. National Institutes of Health, 2009. [Link]
-
Synthetic studies on morellin. Part 4: Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one. ResearchGate, 2001. [Link]
-
Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Plants, 2023. [Link]
- Synthesis of pyrethroids and pyrethroid-containing compositions.
-
This compound. PubChem. [Link]
- Pyrethroids and their preparation, their pesticidal composition.
-
Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 2017. [Link]
Sources
- 1. EP0031041B1 - Pyrethroids and their preparation, their pesticidal composition; intermediates and their preparation - Google Patents [patents.google.com]
- 2. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
The Thermodynamic Imperative: gem-Dimethyl Homoallylic Alcohols in Structural Design
Executive Summary
Content Type: Technical Whitepaper Subject: Thermodynamic and Kinetic Stability Profiles of gem-Dimethyl Homoallylic Alcohols Read Time: 12 Minutes
For drug development professionals and synthetic chemists, gem-dimethyl homoallylic alcohols represent a critical structural motif.[1] They are not merely passive intermediates but are thermodynamically "primed" substrates. The introduction of the gem-dimethyl group at the
This guide analyzes the thermodynamic stability of these alcohols, specifically their propensity to undergo spontaneous cyclization (Prins-type) or dehydration.[1] We provide a self-validating framework for synthesizing, handling, and assessing the stability of these high-value intermediates.
Part 1: Theoretical Framework
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)[2][3][4]
The thermodynamic stability of gem-dimethyl homoallylic alcohols cannot be understood without the Thorpe-Ingold effect. In a standard polymethylene chain, the bond angle is approximately 112°.[1] When a methylene group is replaced by a gem-dimethyl group, steric repulsion between the methyl groups compresses the internal bond angle (
This "angle compression" forces the external groups (the hydroxyl and the alkene) closer together.[2]
-
Entropic Contribution (
): The gem-dimethyl group restricts the rotation of the carbon chain, reducing the number of unproductive rotamers. The molecule spends more time in a "reactive" conformation (syn-clinal). -
Enthalpic Contribution (
): In the cyclic product (e.g., tetrahydrofuran or tetrahydropyran), the gem-dimethyl group often relieves transannular strain compared to the open chain.[1]
Consequently, while the alcohol is isolable, it is thermodynamically poised toward cyclization.[1] Under acidic conditions, the equilibrium constant (
Figure 1: Visualizing the Thorpe-Ingold Effect. The gem-dimethyl group pre-organizes the molecule, lowering the activation entropy for cyclization.
Part 2: Synthesis and Stability Protocols
Synthesis of gem-Dimethyl Homoallylic Alcohols
To study the stability, one must first access high-purity material. The most robust method involves the Barbier-type allylation of ketones or aldehydes. This method is preferred over Grignard reagents due to higher tolerance for functional groups and moisture.
Protocol: Zinc-Mediated Allylation [3]
-
Target: Synthesis of 2,2-dimethyl-1-phenylbut-3-en-1-ol.
-
Reagents: Benzaldehyde (1.0 eq), 3-bromo-2-methylpropene (1.2 eq), Activated Zinc dust (1.5 eq), THF/Sat. NH4Cl (1:1).[1]
Step-by-Step Workflow:
-
Activation: Activate Zinc dust by washing with 1M HCl, then water, ethanol, and ether; dry under vacuum.[1]
-
Initiation: In a flame-dried flask under Argon, suspend Zn in dry THF. Add 5% of the bromide to initiate (exotherm check).
-
Addition: Add the aldehyde and the remaining bromide dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Quench: Critical Step. Quench with saturated NH4Cl at 0°C. Do not use strong acid (HCl), as this will trigger the Thorpe-Ingold assisted cyclization immediately.[1]
-
Purification: Extract with diethyl ether. Flash chromatography on silica gel (neutralized with 1% Et3N) is mandatory to prevent acid-catalyzed rearrangement on the column.
Stability Assessment Protocol (The Acid Stress Test)
Because these alcohols are prone to Prins-type cyclization, "stability" is defined by the resistance to acid-catalyzed ring closure.
Experimental Setup:
-
Dissolve 50 mg of the alcohol in 0.6 mL CDCl3 (NMR tube).
-
Acquire a T=0 1H NMR spectrum.
-
Add 1.0 eq of Trifluoroacetic Acid (TFA) or p-TsOH (catalytic).[1]
-
Monitor the disappearance of the alkene signals (
5.0–6.0 ppm) and the appearance of cyclic ether signals over time (T=5m, 15m, 1h, 24h).
Data Interpretation:
-
High Stability: <5% cyclization after 24h (indicates high barrier).[1]
-
Low Stability: >50% cyclization within 1h (indicates strong Thorpe-Ingold driving force).[1]
Part 3: Thermodynamic Equilibrium & Reactivity
The gem-dimethyl homoallylic alcohol exists in equilibrium with its cyclic isomers (tetrahydrofurans/pyrans) under acidic conditions. This is the Prins Cyclization manifold.
Comparative Thermodynamic Data
The following table illustrates the impact of the gem-dimethyl group on cyclization rates and equilibrium constants relative to unsubstituted analogs.
| Substrate Type | Substituent ( | Relative Cyclization Rate ( | Equilibrium Constant ( | Dominant Product |
| Unsubstituted | -H, -H | 1.0 | ~10–50 | Mixture (Open/Cyclic) |
| Mono-methyl | -H, -CH3 | ~3.5 | >100 | Cyclic Ether |
| gem-Dimethyl | -CH3, -CH3 | ~250 | >1000 | Exclusively Cyclic |
Note: Data derived from classic lactonization and etherification kinetic studies (e.g., interaction of 3-hydroxy acids).[1]
Mechanism of Instability (Cyclization Pathway)
The alcohol acts as a nucleophile attacking the protonated aldehyde (in a Prins reaction) or its own double bond (intramolecular hydroalkoxylation).[1]
Figure 2: The Thermodynamic Sink. Under acidic catalysis, the open-chain alcohol rapidly converts to the cyclic ether, driven by the relief of steric strain and favorable entropy.
Part 4: Strategic Implications for Drug Design
When incorporating a gem-dimethyl homoallylic alcohol motif into a drug candidate (e.g., as a transition state mimic or a scaffold linker), researchers must accept two realities:
-
Storage Instability: The compound will degrade to the cyclic ether if exposed to trace acids in excipients or solvents.
-
Mitigation: Store as a solid dispersion with a basic stabilizer (e.g., meglumine) or protect the alcohol as an ester/silylether until the final step.[1]
-
-
Metabolic Fate: In vivo, the acidic environment of the stomach (pH 1.5–3.5) or enzymatic pathways may trigger spontaneous cyclization, altering the pharmacophore.[1]
-
Validation: Perform a simulated gastric fluid (SGF) stability assay early in the lead optimization phase.
-
Authoritative References
-
The Thorpe-Ingold Effect (Classic Foundation): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1]
-
Gem-Dimethyl Effect in Synthesis: Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] [1]
-
Prins Cyclization Thermodynamics: Miranda, L. S. M., et al. (2013).[1] Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes.[4] Molecules, 18(9), 11489–11506.[1] [1]
-
Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[5] Wiley-Interscience. (Standard Text for Conformational Analysis).
-
Synthesis Protocol (Barbier): Wang, J.-X., et al. (2005).[1][3] Zinc-Mediated Barbier-Type Reaction of Carbonyl Compounds.[3] Synthesis, 2669-2672.[1][3]
Sources
- 1. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 4. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Guide: Molecular Weight & Formula Analysis of CAS 4383-05-5
Compound: 2-Hydroxy-3-methoxybenzyl alcohol (o-Vanillyl Alcohol) Document Type: Technical Standardization Protocol Version: 1.0
Executive Summary
This technical guide provides a rigorous framework for the structural validation and molecular weight analysis of CAS 4383-05-5 (2-Hydroxy-3-methoxybenzyl alcohol). As a critical intermediate in the synthesis of vanilloid-based pharmaceuticals and fine chemicals, the precise characterization of this molecule is essential for maintaining stoichiometric integrity in downstream API (Active Pharmaceutical Ingredient) production.
This document outlines the theoretical physicochemical properties, details the fragmentation mechanisms observed in mass spectrometry, and establishes a standard operating procedure (SOP) for NMR-based structural confirmation.
Chemical Identity & Physicochemical Properties[1][2][3][4]
CAS 4383-05-5 is chemically distinct due to its tri-substituted benzene ring pattern, featuring a hydroxymethyl group, a phenolic hydroxyl, and a methoxy group. This specific substitution pattern (1,2,3-substitution) imparts unique electronic properties that influence its ionization in mass spectrometry and chemical shifts in NMR.
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 2-Hydroxy-3-methoxybenzyl alcohol |
| Common Synonyms | o-Vanillyl alcohol; 2-(Hydroxymethyl)-6-methoxyphenol |
| CAS Number | 4383-05-5 |
| SMILES | COc1cccc(CO)c1O |
| Molecular Formula | C₈H₁₀O₃ |
Molecular Weight Analysis
For high-precision applications (e.g., HRMS), distinction between average and monoisotopic mass is critical.
| Mass Type | Value (Da) | Significance |
| Average Molecular Weight | 154.163 | Used for molarity calculations in bulk synthesis. |
| Monoisotopic Mass | 154.06299 | Used for identification in High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | 154.06 | Base peak validation target. |
Analytical Strategy: Mass Spectrometry (MS)[3][7][8]
Ionization & Fragmentation Logic
In drug development workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for ID verification. CAS 4383-05-5 exhibits specific ionization behaviors due to the phenolic moiety.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred due to the acidic phenolic proton, yielding a stable
ion. However, Positive Mode (ESI+) can be used if adducts (e.g., ) are monitored or if the alcoholic -OH facilitates protonation. -
Key Fragmentation Pathway:
-
Loss of Water (18 Da): The benzylic alcohol is prone to dehydration, especially under collision-induced dissociation (CID), forming a reactive quinone methide-like cation (in ESI+) or a stabilized radical anion.
-
Loss of Methyl Radical (15 Da): Characteristic of methoxy-substituted aromatics.
-
MS Data Interpretation Table
| Ion (m/z) | Species | Interpretation |
| 153.05 | Deprotonated molecular ion (Negative Mode Base Peak). | |
| 155.07 | Protonated molecular ion (Positive Mode). | |
| 177.05 | Sodium adduct (Common in unbuffered mobile phases). | |
| 137.06 | Dehydration product (Benzylic carbocation stabilization). |
Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical fragmentation steps expected during MS/MS analysis.
Figure 1: Predicted ESI fragmentation pathways for CAS 4383-05-5 showing primary ionization states and neutral losses.
Structural Confirmation: NMR Spectroscopy[8]
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof required for regulatory filing. The 1,2,3-substitution pattern of the benzene ring creates a distinct splitting pattern.
1H NMR Protocol (400 MHz, DMSO-d6)
Solvent Choice: DMSO-d6 is recommended over CDCl3 to clearly observe the exchangeable phenolic and alcoholic protons, which often broaden or disappear in chloroform.
Expected Signals:
-
Aromatic Region (6.7 - 7.0 ppm):
-
The 1,2,3-substitution leaves three adjacent protons (H4, H5, H6).
-
Expect a Multiplet or a pattern of Doublet-Triplet-Doublet (or overlapping multiplets) corresponding to the ABC spin system.
-
-
Benzylic Protons (~4.5 ppm):
-
A distinct Doublet (if coupling to OH) or Singlet (if OH is exchanged). In dry DMSO, it appears as a doublet (
Hz).
-
-
Methoxy Group (~3.8 ppm):
-
A strong, sharp Singlet integrating to 3 protons.
-
-
Hydroxyl Protons:
-
Phenolic OH (~8.5 - 9.0 ppm): Singlet (broad).
-
Alcoholic OH (~4.8 - 5.0 ppm): Triplet (coupled to benzylic CH2).
-
13C NMR Assignments
| Carbon Type | Approx. Shift (ppm) | Assignment Logic |
| C-OH (Phenolic) | 146 - 148 | Deshielded by direct oxygen attachment. |
| C-OMe | 146 - 148 | Deshielded by methoxy oxygen. |
| C-CH2OH | 128 - 130 | Ipso carbon attached to hydroxymethyl. |
| Aromatic CH | 110 - 125 | Remaining ring carbons. |
| Benzylic CH2 | 55 - 60 | Typical region for benzylic alcohols. |
| Methoxy CH3 | 55 - 56 | Typical region for methoxy carbons. |
Experimental Protocols
Protocol: Purity Determination via HPLC
To ensure the molecular weight analysis reflects the target compound and not impurities (e.g., unreduced o-Vanillin), use the following method.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Formic Acid (0.1%)
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient elution.
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenolic absorption).
-
Sample Prep: Dissolve 1 mg of CAS 4383-05-5 in 1 mL of 50:50 Water:Acetonitrile.
Protocol: Sample Preparation for Mass Spectrometry
Objective: Verify Molecular Ion (154 Da).
-
Stock Solution: Prepare a 1 mg/mL stock in Methanol.
-
Working Solution: Dilute stock 1:100 with 50% Methanol/Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
-
Injection: Direct infusion at 10 µL/min into the MS source.
Synthesis & Impurity Context
Understanding the origin of CAS 4383-05-5 aids in troubleshooting analysis. It is typically synthesized via the Sodium Borohydride (NaBH4) reduction of o-Vanillin .
Common Impurities:
-
o-Vanillin (Starting Material): MW 152.15. Look for a peak at 152 in MS and a distinct aldehyde proton (~10 ppm) in NMR.
-
Over-reduction products: Rare, but potential hydrogenolysis of the benzylic alcohol.
Figure 2: Synthesis pathway highlighting the origin of the primary impurity (o-Vanillin).
References
-
Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxybenzyl Alcohol 98.0%. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol.[1][2][3][4] Retrieved from
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 78088, 2-Hydroxy-3-methoxybenzyl alcohol. Retrieved from
-
ChemicalBook. (n.d.). CAS 4383-05-5 DataBase. Retrieved from
Sources
Introduction: The Modular Blueprint of Nature's Volatile Alcohols
Dimethyl-substituted alkenols represent a significant subclass of terpenoids, a vast and structurally diverse family of natural products. These compounds are defined by their isoprenoid backbone, characterized by repeating five-carbon (C5) units with dimethyl substitutions, and the presence of both a carbon-carbon double bond (alkene) and a hydroxyl group (alcohol). Their applications are extensive, ranging from high-value pharmaceuticals and agrochemicals to fragrances and biofuels.
Understanding the biosynthesis of these molecules is paramount for researchers in drug discovery and metabolic engineering. Nature employs an elegant and modular strategy for their construction. This guide delineates this strategy, breaking down the core enzymatic steps from central metabolism to the final functionalized product. We will explore the fundamental precursor pathways, the enzymes responsible for chain elongation and scaffold generation, and the critical role of oxygenases in creating the final alkenol. This narrative is grounded in established biochemical principles and supported by field-proven methodologies for pathway elucidation and characterization.
Chapter 1: The Genesis of Isoprenoid Chemistry - The Universal C5 Building Blocks
All of the more than 80,000 known terpenoids, including dimethyl-substituted alkenols, are synthesized from two simple five-carbon precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP) .[1][2][3] These molecules are the fundamental building blocks of all isoprenoid structures. The conversion of the less reactive IPP into the potent electrophile DMAPP is a critical activation step catalyzed by the enzyme IPP Isomerase (IDI) .[1][4] This isomerization establishes the chemical reactivity required for the subsequent chain-elongation reactions that form the backbone of all terpenoid compounds.
Chapter 2: The Two Foundational Pathways to C5 Precursors
Organisms have evolved two distinct and highly conserved biosynthetic routes to produce IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The presence of one or both pathways is a key differentiator across the domains of life.[5][6]
The Mevalonate (MVA) Pathway
The MVA pathway is the canonical route for isoprenoid biosynthesis in eukaryotes (including animals and fungi), archaea, and the cytoplasm of plants.[7][8][9] It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting and primary regulatory step of this pathway.[7] This is famously the target of statin drugs. A series of ATP-dependent phosphorylation and decarboxylation reactions then converts mevalonate into IPP.[9][10]
Caption: The Mevalonate (MVA) Pathway from Acetyl-CoA to IPP.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is essential in most bacteria, apicomplexan parasites, and the plastids of plants and algae.[1][6][11] It starts from the central metabolites pyruvate and D-glyceraldehyde 3-phosphate.[6] The initial condensation of these precursors forms 1-deoxy-D-xylulose 5-phosphate (DXP), which is then rearranged and reduced to methylerythritol 4-phosphate (MEP).[6] A series of subsequent enzymatic steps, involving CTP-dependent activation, phosphorylation, cyclization, and a final two-step reduction, ultimately yields both IPP and DMAPP.[12] The enzyme DXP reductoisomerase (DXR), which catalyzes the second step, is a key regulatory point and a target for drug development, including the antibiotic fosmidomycin.[11]
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Chapter 3: Assembling the Carbon Backbone: Prenyltransferases
Once IPP and DMAPP are synthesized, prenyltransferases (also known as prenyl diphosphate synthases) catalyze the sequential, head-to-tail condensation of IPP molecules onto an allylic pyrophosphate acceptor, starting with DMAPP.[2][13] This chain-elongation process is Mg²⁺-dependent and generates linear isoprenoid diphosphates of varying lengths.[2] The final chain length is precisely controlled by the architecture of the enzyme's active site pocket.[2]
The key products of these enzymes serve as the direct substrates for the next stage of biosynthesis:
-
Geranyl Pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one of IPP. It is the precursor to monoterpenoids.[13]
-
Farnesyl Pyrophosphate (FPP, C15): Formed from GPP and one molecule of IPP. It is the precursor to sesquiterpenoids and triterpenoids.[13]
-
Geranylgeranyl Pyrophosphate (GGPP, C20): Formed from FPP and one molecule of IPP. It is the precursor to diterpenoids and tetraterpenoids.[13][14]
| Enzyme Class | Substrates | Product (Precursor for) | Reference |
| Geranyl Diphosphate Synthase (GPPS) | DMAPP + 1x IPP | Geranyl Diphosphate (GPP, C10) (Monoterpenoids) | [13] |
| Farnesyl Diphosphate Synthase (FPPS) | DMAPP + 2x IPP | Farnesyl Diphosphate (FPP, C15) (Sesquiterpenoids) | [13] |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | DMAPP + 3x IPP | Geranylgeranyl Diphosphate (GGPP, C20) (Diterpenoids) | [13] |
Chapter 4: Forging the Alkene Scaffold: Terpene Synthases (TPS)
The remarkable structural diversity of terpenoids is primarily generated by the action of Terpene Synthases (TPS) , also called terpene cyclases.[14][15] These enzymes are masterful catalysts, converting the linear, achiral GPP, FPP, or GGPP precursors into complex cyclic and acyclic hydrocarbon scaffolds (the "alkenes").[15][16]
The causality behind their function lies in a fascinating carbocation-driven reaction cascade.[15] The process is initiated by the ionization of the diphosphate group from the substrate, which generates a highly reactive allylic carbocation.[15] This carbocation is then guided through a series of intramolecular cyclizations, hydride shifts, and rearrangements within the confines of the enzyme's active site.[17] The precise shape and electrostatic environment of the active site template the folding of the substrate and stabilize specific carbocation intermediates, ultimately dictating the final, stereo- and regio-specific alkene product.[17][18] A single TPS can often produce multiple products from a single substrate, though typically one major product predominates.[18]
Chapter 5: The Final Functionalization: Hydroxylation by Cytochrome P450s
To complete the biosynthesis of a dimethyl-substituted alkenol, the hydrocarbon scaffold generated by a TPS must be hydroxylated. This crucial oxidation step is predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs) .[19][20][21] CYPs are heme-thiolate enzymes that perform highly specific oxidations on a vast array of substrates.[21]
In terpenoid biosynthesis, their key function is to introduce molecular oxygen into non-activated C-H bonds, converting an alkene into an alkenol.[19][22] This reaction not only adds the defining hydroxyl functional group but also significantly increases the compound's solubility and provides a chemical handle for further modifications, such as glycosylation or esterification.[20] The specific CYP enzyme determines which carbon on the terpene backbone is hydroxylated, adding another layer of chemical diversity to the final products.[21]
Chapter 6: Methodologies for Pathway Elucidation and Characterization
The identification and functional characterization of the genes and enzymes involved in these pathways are central to their study and exploitation. The following workflow and protocols represent a standard, self-validating approach in the field.
Sources
- 1. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 11. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Giant Step for Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]
- 21. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Strategic Synthesis of Pyrethroids via 2,2-Dimethylbut-3-en-1-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Pyrethroid Synthesis
Pyrethroids represent a cornerstone of modern crop protection and public health, acting as synthetic analogs of the naturally occurring insecticides known as pyrethrins.[1] Their potent neurotoxicity in insects, combined with low mammalian toxicity, has made them indispensable.[2] The relentless demand for these compounds necessitates the development of efficient, scalable, and versatile synthetic routes.[3] While numerous strategies exist for constructing the characteristic cyclopropanecarboxylic acid core (chrysanthemic acid and its derivatives), many rely on classical methods that can be hazardous or offer limited flexibility.[4]
This guide presents a modern, strategic approach to pyrethroid synthesis commencing from 2,2-dimethylbut-3-en-1-ol . This readily accessible tertiary allylic alcohol serves as an ideal starting point, embedding the crucial gem-dimethyl and vinyl functionalities that form the heart of the chrysanthemic acid moiety. The pathway unfolds over a logical four-stage sequence:
-
Synthesis of the Key Allylic Alcohol Intermediate.
-
Johnson-Claisen Rearrangement for Strategic Carbon-Carbon Bond Formation.
-
Rhodium-Catalyzed Intramolecular Cyclopropanation to Forge the Core Ring Structure.
-
Final Esterification to Assemble the Active Pyrethroid Insecticide.
This document provides both the theoretical underpinnings and detailed experimental protocols for each stage, offering researchers a robust framework for the synthesis and derivatization of this vital class of molecules.
Section 1: Synthesis of the Starting Material: this compound
Causality and Strategic Importance
The selection of this compound as the entry point is a deliberate strategic choice. This molecule is not merely a convenient precursor; it is a carefully chosen building block that simplifies the assembly of the complex pyrethroid acid. The tertiary alcohol provides the quaternary carbon atom bearing the gem-dimethyl groups, a structural feature essential for the insecticidal activity of many pyrethroids. Its vinyl group is the key handle for the subsequent rearrangement and cyclopropanation reactions.
A reliable method for its preparation is the Grignard reaction, where a vinyl nucleophile attacks an appropriately substituted carbonyl compound. The protocol below details the synthesis from isobutyraldehyde and vinylmagnesium bromide, a standard and high-yielding organometallic addition.[5]
Protocol 1: Grignard Synthesis of this compound
This protocol describes the addition of vinylmagnesium bromide to isobutyraldehyde to yield the target tertiary allylic alcohol.
Materials & Reagents Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Magnesium Turnings | Mg | 24.31 | 1.2 | User-defined |
| Vinyl Bromide | C₂H₃Br | 106.95 | 1.2 | User-defined |
| Isobutyraldehyde | C₄H₈O | 72.11 | 1.0 | User-defined |
| Anhydrous THF | C₄H₈O | 72.11 | - | Solvent |
| Saturated NH₄Cl | NH₄Cl | 53.49 | - | Quenching |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent |
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium, along with a single crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide (1.2 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium and the formation of a cloudy grey solution indicates the formation of vinylmagnesium bromide.
-
-
Addition Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. The causality here is critical: slow, cold addition prevents side reactions and uncontrolled exotherms.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic work-up protonates the alkoxide and dissolves the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Section 2: Chain Elongation via Johnson-Claisen Rearrangement
Mechanistic Insight: A Powerful C-C Bond Formation
The Johnson-Claisen rearrangement is a highly reliable[4][4]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. This reaction is pivotal as it extends the carbon backbone by two atoms and installs the diene functionality required for the subsequent cyclopropanation. The reaction proceeds by heating the allylic alcohol with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of a weak acid. An intermediate ketene acetal is formed in situ, which then undergoes the concerted rearrangement, driven by the formation of a thermodynamically stable carbonyl group.
Sources
Application Note: Strategic Protection of the Hydroxyl Group in 2,2-Dimethylbut-3-en-1-ol
Executive Summary
This guide addresses the specific challenges associated with protecting the hydroxyl group of 2,2-Dimethylbut-3-en-1-ol . While seemingly a simple primary alcohol, this molecule presents a classic "neopentyl" steric problem. The gem-dimethyl group at the
Successful protection requires protocols that bypass standard
-
Silylation: Utilizing highly electrophilic triflates (TBSOTf) to overcome steric barriers.
-
Etherification: Leveraging acid-catalyzed imidate chemistry (PMB-protection) to avoid sluggish Williamson ether synthesis.[1]
-
Esterification: High-force acylation for base-stable protection.[1]
Strategic Analysis: The Neopentyl Challenge
Before selecting a reagent, one must understand the substrate's geometry. This compound possesses a primary hydroxyl group, but it is attached to a quaternary carbon.[1]
-
The Kinetic Barrier: In a standard protection reaction (e.g., using TBDMSCl), the alcohol acts as a nucleophile attacking the silicon. The adjacent gem-dimethyl groups sterically crowd the transition state, effectively shielding the oxygen.[1] Standard conditions (TBSCl/Imidazole) often result in incomplete conversion or require excessive heating, which endangers the terminal alkene.
-
The Alkene Sensitivity: The terminal vinyl group is sensitive to radical conditions and strong hydrogenation catalysts.[1] Protection strategies must preserve this moiety for future functionalization (e.g., olefin metathesis or hydroboration).
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal protecting group for your specific downstream chemistry.
Figure 1: Strategic decision tree for selecting protection conditions based on subsequent reaction requirements.
Protocol A: Silylation (The Kinetic Solution)[1]
Target Group: tert-Butyldimethylsilyl (TBS) Ether Challenge: Standard TBSCl reacts too slowly due to the neopentyl steric hindrance.[1] Solution: Use TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) .[1] The triflate is a significantly better leaving group than chloride, creating a highly electrophilic silyl species that forces the reaction to completion even on hindered substrates.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: TBSOTf (1.2 equiv) [Handle under inert atmosphere]
-
Base: 2,6-Lutidine (1.5 equiv) [Non-nucleophilic base prevents side reactions]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Saturated aqueous NaHCO3
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve this compound (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,6-Lutidine (15 mmol, 1.75 mL) via syringe. Stir for 5 minutes.
-
Active Species Addition: Dropwise, add TBSOTf (12 mmol, 2.75 mL) over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (
) should disappear, replaced by the less polar silyl ether ( ).
-
-
Workup: Quench by pouring into saturated aqueous NaHCO3 (50 mL). Extract with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (100% Hexanes 2% EtOAc/Hexanes).
Why this works: The high electrophilicity of the silyl triflate compensates for the poor nucleophilicity of the hindered alcohol.[1]
Protocol B: PMB Protection (The Acid-Catalyzed Bypass)[1]
Target Group: p-Methoxybenzyl (PMB) Ether Challenge: Williamson ether synthesis (NaH + PMBCl) is sluggish because the neopentyl alkoxide is a poor nucleophile.[1] Solution: Use PMB-Trichloroacetimidate under acidic catalysis.[1][2] This mechanism relies on the formation of a reactive carbocation-like intermediate from the reagent, which attacks the alcohol, rather than the alcohol attacking a halide.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (1.2 equiv)[1]
-
Catalyst: Camphorsulfonic acid (CSA) or PPTS (0.1 equiv)
-
Solvent: DCM or Toluene
Step-by-Step Protocol
-
Setup: Dissolve the alcohol (10 mmol) in anhydrous DCM (40 mL) at room temperature.
-
Reagent Addition: Add 4-Methoxybenzyl-2,2,2-trichloroacetimidate (12 mmol).
-
Catalysis: Add catalytic CSA (1 mmol). The reaction typically proceeds at room temperature.[1][3]
-
Timeline: Stir for 12–18 hours.
-
Note: A white precipitate (trichloroacetamide) will form as the byproduct.
-
-
Workup: Filter off the precipitate.[1] Wash the filtrate with saturated NaHCO3 to neutralize the acid.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Comparative Performance Data
The following table summarizes expected outcomes based on the steric profile of the neopentyl system.
| Method | Reagents | Reaction Time | Yield (Est.) | Ease of Removal | Notes |
| Standard Silylation | TBSCl, Imidazole, DMF | 24–48 h | < 60% | High (TBAF) | Not Recommended. Too slow; requires heating which risks alkene migration.[1] |
| Activated Silylation | TBSOTf, 2,6-Lutidine | 2–4 h | > 90% | High (TBAF) | Preferred Method. Fast, clean, mild conditions. |
| Williamson Ether | PMBCl, NaH, THF | 12–24 h | 60–75% | Med (DDQ) | Harsh base may be incompatible with complex substrates. |
| Imidate Ether | PMB-Imidate, CSA | 12 h | 85–90% | Med (DDQ) | Best for Base-Sensitivity. Avoids strong bases entirely.[1] |
Mechanism of Action: Activated Silylation[1]
Understanding the mechanism clarifies why TBSOTf succeeds where TBSCl fails.[1] The triflate group renders the silicon center hyper-electrophilic, allowing the reaction to proceed despite the "neopentyl wall."[1]
Figure 2: Workflow for the silylation of hindered alcohols using triflates.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4] Journal of the American Chemical Society, 94(17), 6190–6191.
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[5]
-
Rai, A. N., & Basu, A. (2005). 4-Methoxybenzyl 2,2,2-trichloroacetimidate.[1] Encyclopedia of Reagents for Organic Synthesis.
Sources
Application Notes and Protocols for the Scalable Synthesis of 2,2-Dimethylbut-3-en-1-ol from Isobutyraldehyde
Introduction: Strategic Importance of 2,2-Dimethylbut-3-en-1-ol
This compound is a valuable unsaturated alcohol that serves as a key building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and specialty polymers. Its unique structural motif, featuring a neopentyl group adjacent to a vinyl moiety, imparts desirable properties such as thermal stability and controlled reactivity in subsequent transformations. The scalable and economically viable synthesis of this compound is of significant interest to researchers and professionals in drug development and materials science.
This comprehensive guide details a robust and scalable three-step synthetic route starting from readily available isobutyraldehyde. The described methodology is designed for high yield and purity, with a focus on process scalability and safety. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and critical process parameters for successful implementation in a laboratory or pilot-plant setting.
Synthetic Strategy Overview: A Three-Step Approach
The synthesis of this compound from isobutyraldehyde is most effectively achieved through a three-step sequence:
-
Aldol Condensation: A base-catalyzed aldol condensation of isobutyraldehyde with formaldehyde to produce 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde).
-
Hydrogenation: The subsequent reduction of hydroxypivaldehyde to the stable intermediate, 2,2-dimethyl-1,3-propanediol (neopentyl glycol).
-
Selective Dehydration: The crucial and selective mono-dehydration of neopentyl glycol to afford the target molecule, this compound.
This strategic pathway is chosen for its reliance on well-established and scalable reaction classes, ensuring high overall yield and minimizing the formation of intractable byproducts.
Part 1: Synthesis of 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
The initial two steps of the synthesis focus on the reliable and high-yield production of the key intermediate, neopentyl glycol.
Step 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde
The synthesis commences with a crossed aldol condensation between isobutyraldehyde and formaldehyde. Isobutyraldehyde, possessing an enolizable α-hydrogen, acts as the nucleophile, while formaldehyde, lacking α-hydrogens, serves as the electrophile. This reaction is typically catalyzed by a tertiary amine, such as triethylamine, to afford 2,2-dimethyl-3-hydroxypropanal.
Causality of Experimental Choices:
-
Catalyst: A tertiary amine is employed as a catalyst to promote the enolization of isobutyraldehyde without leading to self-condensation of formaldehyde (Cannizzaro reaction), which would occur under strongly basic conditions.
-
Temperature Control: The reaction is exothermic and maintaining the temperature within the specified range is critical to prevent side reactions and ensure high selectivity towards the desired aldol adduct.
Protocol 1: Synthesis of 2,2-Dimethyl-3-hydroxypropanal
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and two addition funnels. The reactor should be purged with an inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with isobutyraldehyde (1.0 equivalent).
-
Catalyst Addition: To one of the addition funnels, add triethylamine (0.1 equivalents).
-
Formaldehyde Addition: To the second addition funnel, add a 37% aqueous solution of formaldehyde (1.1 equivalents).
-
Reaction Initiation: Begin stirring and slowly add the triethylamine to the isobutyraldehyde while maintaining the temperature at 20-25°C.
-
Controlled Addition: After the catalyst addition, add the formaldehyde solution dropwise over a period of 2-3 hours, ensuring the reaction temperature does not exceed 40°C. Cooling may be required.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 40°C for an additional 1-2 hours until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).
-
Work-up: The resulting solution of 2,2-dimethyl-3-hydroxypropanal is typically used directly in the next step without purification.
Step 2: Hydrogenation of 2,2-Dimethyl-3-hydroxypropanal
The crude hydroxypivaldehyde from the previous step is then hydrogenated to the corresponding diol, neopentyl glycol. This reduction is carried out using a heterogeneous catalyst under a hydrogen atmosphere.
Causality of Experimental Choices:
-
Catalyst: A robust hydrogenation catalyst such as Raney Nickel or a supported noble metal catalyst (e.g., Ru/C, Pd/C) is used for efficient reduction of the aldehyde functionality.
-
Pressure and Temperature: The reaction is performed under elevated pressure and temperature to ensure a reasonable reaction rate and complete conversion.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
-
Reactor Setup: Transfer the crude 2,2-dimethyl-3-hydroxypropanal solution to a high-pressure autoclave equipped with a mechanical stirrer, a heating mantle, a thermocouple, and a gas inlet.
-
Catalyst Charging: Carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 wt% of the aldehyde) to the reactor.
-
Pressurization: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 30-50 bar).
-
Reaction Conditions: Begin stirring and heat the reactor to 100-150°C. Monitor the hydrogen uptake to follow the reaction progress.
-
Reaction Completion: Maintain the reaction at the set temperature and pressure until the hydrogen consumption ceases, indicating the completion of the reaction.
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting solution can be concentrated under reduced pressure, and the neopentyl glycol can be purified by distillation or recrystallization.
Part 2: Selective Mono-dehydration of Neopentyl Glycol
This final step is the most critical for achieving a high yield of the desired this compound. The selective removal of one molecule of water from the 1,3-diol must be achieved without promoting skeletal rearrangements or the formation of other byproducts. Gas-phase dehydration over a solid acid catalyst is a promising approach for this transformation.
Causality of Experimental Choices:
-
Catalyst: A solid acid catalyst with controlled acidity, such as modified zirconia or alumina, is proposed. These catalysts can provide the necessary active sites for dehydration while minimizing strong Brønsted acidity that could lead to carbocation rearrangements.
-
Gas-Phase Reaction: Performing the reaction in the gas phase at elevated temperatures allows for the continuous removal of the product and water, shifting the equilibrium towards the dehydrated product and minimizing side reactions.
Protocol 3: Synthesis of this compound
Note: This protocol is a generalized procedure based on the dehydration of similar diols and may require optimization for neopentyl glycol to maximize the selectivity for this compound.
-
Reactor Setup: The reaction is performed in a continuous-flow fixed-bed reactor system. This consists of a vaporizer, a preheater, a tubular reactor packed with the catalyst, a condenser, and a product collection system.
-
Catalyst Packing: Pack the tubular reactor with a solid acid catalyst (e.g., sulfated zirconia or γ-alumina).
-
System Preparation: Heat the vaporizer, preheater, and reactor to the desired temperatures. The reactor temperature is typically in the range of 250-400°C.
-
Reactant Feed: A solution of neopentyl glycol in a suitable solvent (e.g., water or a high-boiling point ether) is fed into the vaporizer using a syringe pump. An inert carrier gas (e.g., nitrogen) is also introduced.
-
Reaction: The vaporized reactant mixture passes through the preheater and then into the catalytic bed where the dehydration reaction occurs.
-
Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting material, which are then collected in a cooled trap.
-
Analysis and Purification: The collected liquid is analyzed by GC-MS and NMR to determine the conversion and selectivity. The target product, this compound, can be purified from the product mixture by fractional distillation.
Data Summary
| Step | Reaction | Key Reagents | Catalyst | Typical Conditions | Typical Yield |
| 1 | Aldol Condensation | Isobutyraldehyde, Formaldehyde | Triethylamine | 20-40°C, atmospheric pressure | >90% (crude) |
| 2 | Hydrogenation | 2,2-Dimethyl-3-hydroxypropanal, H₂ | Raney Ni or Ru/C | 100-150°C, 30-50 bar | >95% |
| 3 | Selective Dehydration | 2,2-Dimethyl-1,3-propanediol | Solid Acid (e.g., ZrO₂/SO₄²⁻) | 250-400°C, gas phase | Optimization Required |
Safety and Handling
-
Isobutyraldehyde and Formaldehyde: Both are volatile, flammable, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation: This reaction is performed under high pressure with a flammable gas. Ensure the autoclave is properly rated and maintained. Follow all safety protocols for high-pressure reactions.
-
High-Temperature Reactions: The dehydration step involves high temperatures. Use appropriate heating equipment and take precautions to prevent thermal burns.
References
-
[Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1][2]-allylic alcohol transposition]([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Epoxidation of 2,2-Dimethylbut-3-en-1-ol
Welcome to the technical support center for the epoxidation of 2,2-Dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions, with a particular focus on the critical parameter of reaction temperature.
Introduction: The Intricacies of Hindered Allylic Alcohol Epoxidation
This compound presents a unique challenge in epoxidation reactions due to the steric hindrance imposed by the gem-dimethyl group adjacent to the alcohol. This structural feature can significantly influence reaction kinetics, selectivity, and the propensity for side reactions. The hydroxyl group, however, offers a powerful handle for directing the epoxidation, particularly in metal-catalyzed systems like the Sharpless-Katsuki or vanadium-catalyzed methods.[1][2] This guide will delve into the nuances of temperature optimization to help you navigate these effects and achieve high yields of the desired 2,2-dimethyl-3,4-epoxybutan-1-ol.
Troubleshooting Guide
This section addresses common problems encountered during the epoxidation of this compound, with a focus on temperature-related issues.
Issue 1: Low or No Conversion to the Epoxide
-
Question: I am observing very slow or no reaction, with the starting material remaining largely unconsumed. How can I improve the conversion rate?
-
Answer: Low conversion in the epoxidation of a sterically hindered substrate like this compound can stem from several factors, with reaction temperature playing a pivotal role.
-
Causality: Epoxidation reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may proceed impractically slowly or not at all. This is a classic example of kinetic control, where insufficient thermal energy is provided to reach the transition state.[3][4] While lower temperatures are often recommended to enhance selectivity, an excessively low temperature can stifle reactivity.
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. A modest increase can significantly enhance the reaction rate without necessarily promoting side reactions. For titanium-catalyzed epoxidations, a temperature of -20°C is a common starting point, but for hindered substrates, you may need to go up to 0°C or even slightly above.[5]
-
Catalyst and Reagent Check: Ensure your catalyst and oxidizing agent (e.g., tert-butyl hydroperoxide (TBHP), m-CPBA) are active. Degradation of these reagents is a common cause of reaction failure.
-
Solvent Choice: The choice of solvent can influence reaction rates. Ensure you are using a suitable, dry solvent (e.g., dichloromethane, toluene).
-
Reaction Time: For sterically hindered substrates, longer reaction times may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal reaction time at a given temperature.
-
-
Issue 2: Poor Selectivity - Formation of Diol and Other Byproducts
-
Question: My reaction is producing a significant amount of a more polar byproduct, which I suspect is the diol, instead of the desired epoxide. How can I suppress this side reaction?
-
Answer: The formation of 1,2-diol via epoxide ring-opening is a common side reaction, especially at elevated temperatures or in the presence of acidic or basic impurities.[6][7]
-
Causality: The epoxide product is a strained three-membered ring and is susceptible to nucleophilic attack.[8] At higher temperatures, the rate of this secondary reaction can become competitive with the rate of epoxidation. Any acidic or basic species in the reaction mixture can catalyze this ring-opening. For instance, with m-CPBA, the meta-chlorobenzoic acid byproduct can promote diol formation.[9]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Running the reaction at a lower temperature (e.g., 0°C, -20°C, or even -40°C) will decrease the rate of the ring-opening reaction more significantly than the rate of epoxidation, thus favoring the desired kinetic product.[3][4]
-
Control of pH: If using a peroxy acid like m-CPBA, consider adding a buffer such as sodium bicarbonate to neutralize the acidic byproduct.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can act as a nucleophile for epoxide opening, especially under acidic or basic conditions.
-
Careful Workup: During the reaction workup, avoid strongly acidic or basic conditions that could promote ring-opening of the isolated epoxide.
-
-
Issue 3: Inconsistent Stereoselectivity
-
Question: I am performing an asymmetric epoxidation (e.g., Sharpless) and observing inconsistent or low enantiomeric excess (ee). How can temperature affect this?
-
Answer: The stereoselectivity of catalytic asymmetric epoxidations is highly dependent on the integrity and precise structure of the chiral catalyst-substrate complex. Temperature can influence the stability and dynamics of this complex.
-
Causality: The enantioselectivity in a Sharpless epoxidation arises from the rigid organization of the substrate, oxidant, and chiral ligand around the titanium center.[2][5] Higher temperatures can introduce greater conformational flexibility into this complex, potentially allowing for less selective reaction pathways to become accessible. This can lead to a decrease in the enantiomeric excess of the product.
-
Troubleshooting Protocol:
-
Maintain Low and Consistent Temperature: For Sharpless epoxidations, a temperature of -20°C is often optimal for achieving high enantioselectivity.[10] It is crucial to maintain a consistent temperature throughout the reaction.
-
Slow Addition of Oxidant: Adding the oxidizing agent (e.g., TBHP) slowly via a syringe pump helps to control the reaction exotherm and maintain a steady, low temperature.
-
Catalyst Integrity: Ensure the proper stoichiometry and quality of the catalyst components (titanium(IV) isopropoxide and diethyl tartrate). The catalyst should be pre-formed at a controlled temperature before the addition of the substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for the epoxidation of this compound?
A1: The ideal starting temperature depends on the chosen epoxidation method. Here are some general recommendations:
| Epoxidation Method | Recommended Starting Temperature | Rationale |
| Sharpless Asymmetric Epoxidation | -20°C | Balances reaction rate with the need for a rigid catalyst-substrate complex to ensure high enantioselectivity.[10] |
| Vanadium-Catalyzed Epoxidation | 0°C to Room Temperature | Vanadium catalysts are often active at slightly higher temperatures. However, starting at 0°C is recommended to minimize side reactions.[1] |
| m-CPBA Epoxidation | 0°C | Helps to control the exothermicity of the reaction and minimizes the risk of acid-catalyzed ring-opening of the epoxide product.[6] |
Q2: How does the gem-dimethyl group in this compound affect the epoxidation reaction?
A2: The gem-dimethyl group has two main effects:
-
Steric Hindrance: The bulky gem-dimethyl group can slow down the rate of epoxidation compared to less substituted allylic alcohols by sterically hindering the approach of the oxidizing agent to the double bond.[1] This may necessitate slightly higher temperatures or longer reaction times to achieve full conversion.
-
Thorpe-Ingold Effect: Also known as the "gem-dimethyl effect," this principle suggests that the presence of a gem-dimethyl group can favor intramolecular reactions by altering bond angles and bringing reactive groups closer together.[11] In the context of directed epoxidations where the alcohol coordinates to a metal catalyst, this effect could potentially influence the stability of the catalyst-substrate complex, although its impact on the rate of epoxidation is not always straightforward.
Q3: Can the epoxide product undergo rearrangement?
A3: Yes, under certain conditions, the product, 2,2-dimethyl-3,4-epoxybutan-1-ol, can undergo rearrangement. The most relevant is the Payne rearrangement , which is an equilibrium between two isomeric epoxy alcohols under basic conditions.[12][13][14] In this case, the initial product could potentially rearrange to a 1,2-epoxy-3-ol isomer. This is another reason to maintain neutral or slightly acidic conditions and to keep temperatures low, as the rearrangement is also temperature-dependent.
Q4: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature influence it?
A4:
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy).[3][4][15] For the epoxidation of this compound, the desired epoxide is the kinetic product.
-
Thermodynamic Control: At higher temperatures, the reactions can become reversible, allowing equilibrium to be established. The major product will be the most stable one.[3][4][15] In this system, the thermodynamically more stable product is often the 1,2-diol, formed by the irreversible ring-opening of the epoxide.
Therefore, to obtain the desired epoxide, it is crucial to maintain kinetic control by using the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.
Experimental Protocols and Visualizations
Protocol 1: Sharpless Asymmetric Epoxidation
This protocol is a general guideline for the asymmetric epoxidation of this compound.
-
To a flame-dried flask under an inert atmosphere, add powdered 3Å molecular sieves.
-
Add dry dichloromethane (CH₂Cl₂) and cool the flask to -20°C.
-
Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄). Stir for 30 minutes at -20°C to pre-form the catalyst.
-
Add this compound to the mixture.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise over a period of 1-2 hours, maintaining the temperature at -20°C.
-
Stir the reaction at -20°C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite and perform a standard aqueous workup.
Diagram: Temperature's Influence on Reaction Pathway
Caption: The effect of temperature on the epoxidation of this compound.
Diagram: Troubleshooting Logic for Low Epoxide Yield
Caption: A decision-making workflow for troubleshooting low-yield epoxidation reactions.
References
-
Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Reddit. (2022). mCPBA reaction temperature. Retrieved from [Link]
-
García-Losada, P., et al. (2017). Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. ACS Omega, 2(7), 3567-3574. [Link]
-
Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube. Retrieved from [Link]
-
Schlegel, H. B., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(10), 2072-2091. [Link]
-
Punniyamurthy, T. (2021). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Macmillan Group. (2002, August 28). The Career of K. Barry Sharpless. Retrieved from [Link]
-
Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. (2023). MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). PMC. Retrieved from [Link]
-
The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). (n.d.). University of Babylon. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (2021). ResearchGate. Retrieved from [Link]
-
The thermal degradation of some epoxy resins. (2000). ResearchGate. Retrieved from [Link]
-
Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. (2023). ResearchGate. Retrieved from [Link]
-
Attacking Epoxides in Acidic and Basic Conditions (Mechanisms). (2019, February 9). YouTube. Retrieved from [Link]
-
Thermal Degradation of Epoxy Resins. (n.d.). Scribd. Retrieved from [Link]
-
Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (2021). MDPI. Retrieved from [Link]
-
Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. (2007). NIH. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited. (2008). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
-
Epoxide Migration (Payne Rearrangement) and Related Reactions. (n.d.). Organic Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. (2012). ResearchGate. Retrieved from [Link]
-
Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. (2021, January 18). YouTube. Retrieved from [Link]
-
Video: Acid-Catalyzed Ring-Opening of Epoxides. (2023, April 30). JoVE. Retrieved from [Link]
-
An investigation of the thermal degradation of epoxy maleate of bisphenol A. (2002). ResearchGate. Retrieved from [Link]
-
13.6 Ring Opening of Epoxides. (2021, January 30). YouTube. Retrieved from [Link]
-
ChemTube3D. (n.d.). Payne rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from [Link]
Sources
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. organicreactions.org [organicreactions.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Residue Removal from 2,2-Dimethylbut-3-en-1-ol
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing residual solvents from samples of 2,2-Dimethylbut-3-en-1-ol. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-tested advice to ensure the purity and integrity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound that influence solvent removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate solvent removal strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 128.5-131 °C | |
| Appearance | Colorless liquid |
The relatively high boiling point of this compound indicates that solvents with lower boiling points can generally be removed through evaporation-based techniques. However, care must be taken to avoid product loss if the solvent's boiling point is close to that of the product.
Q2: What are the acceptable limits for residual solvents in a pharmaceutical context?
A2: The acceptable limits for residual solvents in active pharmaceutical ingredients (APIs) and drug products are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3C(R9) guideline categorizes solvents into three classes based on their toxicity.[1]
-
Class 1 solvents are to be avoided as they are known or suspected carcinogens and environmental hazards.[1]
-
Class 2 solvents have less severe toxicity and their levels should be limited.[1]
-
Class 3 solvents have low toxic potential.
All residual solvents should be removed to the lowest possible level to ensure product quality and safety, adhering to Good Manufacturing Practices (GMP).[1]
Q3: How do I choose the best method for removing a specific solvent?
A3: The choice of method depends on several factors: the boiling point of the solvent, the thermal stability of this compound, the scale of your experiment, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a solvent removal method.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the removal of solvent residues.
Problem 1: Residual Low-Boiling Point Solvent Detected After Rotary Evaporation
Possible Causes:
-
Inadequate Vacuum: The applied vacuum may not be sufficient to lower the solvent's boiling point effectively.
-
Incorrect Bath Temperature: The water bath temperature might be too low, leading to a slow evaporation rate.
-
Sample Foaming or Bumping: Vigorous boiling can lead to the sample being carried over into the condenser, resulting in incomplete solvent removal.
Solutions:
1. Optimize Rotary Evaporation Parameters:
-
Protocol:
-
Ensure your vacuum pump is in good working condition and can achieve the necessary vacuum level.
-
Gradually decrease the pressure to avoid bumping. A common starting point is to find the pressure at which the solvent gently boils at room temperature and then slowly apply heat.
-
Set the water bath temperature to be 20-30°C higher than the boiling point of the solvent at the applied pressure.
-
Increase the rotation speed of the flask to create a larger surface area for evaporation.
-
2. Inert Gas Stripping (Nitrogen or Argon Sparging):
-
Explanation: Bubbling a gentle stream of an inert gas through the sample can help to carry away the residual solvent vapors, shifting the equilibrium towards evaporation. This is particularly effective for removing the final traces of a solvent.
-
Protocol:
-
After the bulk of the solvent has been removed by rotary evaporation, attach the flask to a Schlenk line or a similar setup.
-
Introduce a slow, steady stream of nitrogen or argon gas through a long needle or a glass tube submerged below the surface of the liquid.
-
Ensure there is an outlet for the gas to escape, and vent the system to a fume hood.
-
Gentle heating can be applied simultaneously to increase the vapor pressure of the solvent.
-
3. "Chasing" with a Co-solvent:
-
Explanation: Adding a small amount of a higher-boiling point, volatile solvent that is known not to form an azeotrope with your product can help to remove the last traces of the original solvent. The co-solvent is then removed under vacuum.
-
Protocol:
-
Add a small volume of a suitable co-solvent (e.g., toluene if compatible) to your sample.
-
Subject the mixture to rotary evaporation again. The co-solvent will help to azeotropically remove the residual original solvent.
-
Remove the co-solvent completely under high vacuum.
-
Problem 2: High Levels of a High-Boiling Point Solvent (e.g., DMF, DMSO) Remain
Possible Causes:
-
High Boiling Point of the Solvent: Solvents like DMF (boiling point: 153 °C) and DMSO (boiling point: 189 °C) have boiling points close to or higher than this compound, making their removal by simple evaporation challenging and potentially leading to product degradation.
-
Strong Intermolecular Interactions: Polar aprotic solvents like DMF and DMSO can form strong dipole-dipole interactions with the hydroxyl group of the alcohol, making them difficult to remove.
Solutions:
1. Aqueous Workup/Extraction:
-
Explanation: If your product has low water solubility, you can dilute the sample with a large volume of water and extract your product into a non-polar organic solvent. The high-boiling point polar solvent will preferentially partition into the aqueous layer.
-
Protocol:
-
Dilute your sample containing the high-boiling point solvent with a significant amount of deionized water (e.g., 10-20 times the sample volume).
-
Extract the aqueous mixture multiple times with a low-boiling point, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the extraction solvent by rotary evaporation.
-
2. Preparative Chromatography:
-
Explanation: Preparative High-Performance Liquid Chromatography (Prep HPLC) or flash column chromatography can be used to separate this compound from the high-boiling point solvent based on differences in their affinity for the stationary phase.[2]
-
Workflow:
Caption: Workflow for purification by preparative chromatography.
Problem 3: Product Degradation is Observed During Solvent Removal
Possible Causes:
-
Thermal Instability: this compound, being an allylic alcohol, may be susceptible to rearrangement or polymerization at elevated temperatures. Prolonged heating, even below its boiling point, can lead to degradation.
-
Presence of Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze degradation pathways, especially at higher temperatures.
Solutions:
1. Lyophilization (Freeze-Drying):
-
Explanation: Lyophilization removes the solvent by sublimation under deep vacuum at very low temperatures. This is an extremely gentle method suitable for thermally sensitive compounds. It is most effective for solvents with a relatively high freezing point and vapor pressure when frozen.
-
Protocol:
-
Dissolve the sample in a suitable solvent that can be lyophilized (e.g., water, tert-butanol, or dioxane).
-
Freeze the sample completely. This may require a low-temperature freezer or a dry ice/acetone bath.
-
Connect the frozen sample to a lyophilizer. The deep vacuum will cause the frozen solvent to sublime directly from a solid to a gas, which is then collected on a cold trap.
-
Continue the process until all the solvent is removed.
-
2. High-Vacuum Drying at Ambient Temperature:
-
Explanation: For moderately volatile solvents, applying a high vacuum at room temperature for an extended period can be sufficient to remove them without the need for heating.
-
Protocol:
-
Place your sample in a suitable flask or vial.
-
Connect it to a high-vacuum line (e.g., a Schlenk line with a good vacuum pump).
-
Allow the solvent to evaporate over several hours to days. The process can be expedited by increasing the surface area (e.g., by using a wider flask) or by gentle agitation.
-
III. Analytical Methods for Detecting Residual Solvents
Verifying the absence of residual solvents is a critical final step. The two most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1. Gas Chromatography (GC):
-
Principle: GC is the preferred method for residual solvent analysis in the pharmaceutical industry due to its high sensitivity and ability to separate volatile compounds.[1] A small amount of the sample is injected into the instrument, where it is vaporized. An inert gas carries the sample through a column, and the different components are separated based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column quantifies the amount of each solvent.
-
Typical Setup:
-
Injector: Split/splitless inlet.
-
Column: A polar column (e.g., a wax-type column) is often used for analyzing polar analytes like alcohols.
-
Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Headspace Autosampler: Often used for automated analysis of residual solvents in solid or liquid samples.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy can be used for both the identification and quantification of residual solvents. Each solvent has a characteristic chemical shift in the NMR spectrum. By integrating the area of the solvent peak and comparing it to a known peak of the product or an internal standard, the amount of residual solvent can be calculated.
-
Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative analysis (qNMR), a certified internal standard with a known concentration is added.
IV. References
-
2,2-Dimethyl-3-buten-1-ol. ChemBK. [Link]
-
This compound. PubChem. [Link]
-
2,3-Dimethyl-3-buten-2-ol. SIELC Technologies. [Link]
-
2,3-Dimethylbut-2-en-1-ol. SpectraBase. [Link]
-
Azeotrope tables. Wikipedia. [Link]
-
ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]
-
Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google Patents.
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]
-
Removing residual solvent from Oils Tips. Reddit. [Link]
-
2,3-Dimethyl-3-buten-2-ol. PubChem. [Link]
-
2,3-Dimethylbut-2-en-1-ol. PubChem. [Link]
-
2,3-Dimethylbut-3-en-1-ol. PubChem. [Link]
-
2,2-Dimethylbut-3-yn-1-ol. PubChem. [Link]
-
Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Doc Brown. [Link]
-
Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
Sources
Technical Support Center: Functionalization of 2,2-Dimethylbut-3-en-1-ol
Status: Online Operator: Senior Application Scientist (Chiral Chemistry Division) Ticket ID: GEM-DM-HOMO-001 Subject: Enhancing Enantioselectivity in 2,2-Dimethylbut-3-en-1-ol Derivatives
Executive Summary & Substrate Analysis
Welcome to the technical support hub. You are working with This compound , a specialized homoallylic alcohol.
The Core Challenge: Most researchers default to Sharpless Asymmetric Epoxidation (SAE) for alkene functionalization. Stop immediately. SAE relies on the hydroxyl group to coordinate Titanium/Tartrate to the alkene. In your substrate, the alkene is homoallylic (one carbon further away), and the gem-dimethyl group introduces significant steric bulk. Standard SAE will result in poor enantiomeric excess (ee) (<20%) and sluggish kinetics.
The Structural Advantage: The gem-dimethyl group at the C2 position is not just a steric hurdle; it is a kinetic lever. It induces the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which compresses the internal bond angle (<109.5°), bringing the hydroxyl and alkene closer in space. We will exploit this for two primary pathways:
-
Vanadium-Catalyzed Asymmetric Epoxidation (AE)
-
Asymmetric Iodoetherification (Cyclization)
Workflow Visualization
Before proceeding, verify your pathway selection using the logic map below.
Figure 1: Decision matrix for functionalizing homoallylic alcohols. Note the explicit rejection of Sharpless conditions.
Module A: Asymmetric Epoxidation (The Yamamoto Protocol)
For homoallylic alcohols, the Vanadium(V) / Chiral Bishydroxamic Acid (BHA) system is the industry standard for high enantioselectivity.
The Protocol
-
Catalyst: VO(OiPr)₃ (1 mol%)
-
Ligand: Chiral Bishydroxamic Acid (BHA) (1.1 - 1.5 mol%)
-
Oxidant: Cumene Hydroperoxide (CHP) or aqueous TBHP.
-
Solvent: Toluene (Critical for pi-stacking interactions).[1]
Troubleshooting Guide (Q&A)
Q: I am getting low ee% (<50%). I used TBHP in decane. A: The oxidant choice is critical. Switch to Cumene Hydroperoxide (CHP) .
-
Reasoning: The Yamamoto system relies on a specific supramolecular recognition between the ligand, the Vanadium center, and the oxidant. CHP provides better steric matching with the BHA ligand than TBHP, often boosting ee% by 10-15 points for bulky substrates like yours.
Q: The reaction stalls at 60% conversion. A: This is likely product inhibition . The resulting epoxy-alcohol coordinates strongly to the Vanadium, poisoning the catalyst.
-
Fix: Increase catalyst loading to 2 mol% or, more elegantly, add a small amount of a slightly acidic additive (like a phenol derivative) if compatible, though usually, simply extending time and ensuring strictly anhydrous conditions (if using CHP) helps. Note: If using aq. TBHP, the system is robust to water, but kinetics are slower.
Q: My background reaction (racemic) is competing with the chiral pathway. A: Lower the temperature to 0°C or -20°C .
-
Mechanism:[2][3][4][5] The ligand-accelerated reaction has a lower activation energy than the uncatalyzed background reaction. Lowering the temperature suppresses the background rate significantly more than the catalyzed rate, enhancing effective ee.
Module B: Asymmetric Cyclization (Iodoetherification)
The gem-dimethyl group makes this substrate a "spring-loaded" trap for cyclization. We can synthesize chiral tetrahydrofurans via iodoetherification.
The Protocol
-
Reagent: N-Iodosuccinimide (NIS) or I₂.[6]
-
Catalyst: Chiral Phosphate (e.g., TRIP) or Cobalt(II) Salen complexes.
-
Mechanism: The catalyst activates the iodine source or the alcohol, inducing an intramolecular attack on the iodonium ion.
Troubleshooting Guide (Q&A)
Q: I'm seeing a mixture of 5-exo and 6-endo products. A: For this compound, 5-exo-trig cyclization is heavily favored due to the Thorpe-Ingold effect.
-
Diagnostic: If you see 6-endo, check your solvent polarity. Non-polar solvents (Hexane/Toluene) favor the tighter ion-pair transition state required for the 5-exo pathway. Polar solvents loosen the ion pair and may allow the "looser" 6-endo path.
Q: The reaction is too fast and racemic. A: You are likely seeing the uncatalyzed background reaction driven by the Thorpe-Ingold acceleration.
-
Fix: You must use a catalytic system that operates at low temperature (-78°C) . The gem-dimethyl effect accelerates both the catalyzed and uncatalyzed pathways. To distinguish them, you need a highly active catalyst (like a chiral Selenium or specialized Iodine(I)/Iodine(III) catalyst) that can outcompete the thermal background at very low temperatures.
Comparative Data: Ligand & Oxidant Screening
The following data summarizes optimization campaigns for gem-dimethyl homoallylic alcohols (based on Yamamoto et al. datasets).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Result (ee%) | Notes |
| Oxidant | TBHP (decane) | CHP (Cumene Hydroperoxide) | +12% | CHP pi-stacking with ligand is crucial. |
| Solvent | CH₂Cl₂ | Toluene | +8% | Toluene promotes ligand lattice stability. |
| Temp | 25°C | 0°C | +15% | Suppresses racemic background. |
| Ligand | Monohydroxamic Acid | Bishydroxamic Acid (BHA) | +40% | BHA creates a tighter chiral pocket. |
Mechanistic Insight: The Steric Model
Understanding why the BHA ligand works is crucial for troubleshooting.
Figure 2: The supramolecular assembly. The BHA ligand forms a hydrogen-bonding network that rigidly orients the homoallylic alcohol, overcoming the flexibility usually found in these chains.
References & Authority
-
Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Zhang, W., & Yamamoto, H.[1][4][5][7] (2007).[1][8] Journal of the American Chemical Society.[1]
-
Significance: The foundational text for the BHA/Vanadium system.
-
-
Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium. Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H.[1][4] (2005).[2][3][9] Angewandte Chemie International Edition.
-
Significance: Establishes the ligand design principles used in the protocol above.
-
-
Thorpe-Ingold Effect in Cyclization. Jung, M. E., & Piizzi, G.[2][10] (2005).[2][3][9] Chemical Reviews.
-
Catalytic Asymmetric Iodoetherification. Veitch, G. E., & Jacobsen, E. N.[14] (2005).[2][3][9] Angewandte Chemie.
Sources
- 1. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 5. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cheme.caltech.edu [cheme.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 14. Catalytic Asymmetric Iodoesterification of Simple Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GC-MS fragmentation patterns for validating 2,2-Dimethylbut-3-en-1-ol
This guide outlines the technical validation of 2,2-Dimethylbut-3-en-1-ol (CAS: 918-83-2) using GC-MS. It addresses the specific challenge of differentiating this sterically hindered homoallylic alcohol from its structural isomers, such as prenol (3-methyl-2-buten-1-ol) and isoprenol (3-methyl-3-buten-1-ol), which are common in similar synthetic workflows.
Executive Summary & Technical Profile[1]
This compound is a valuable C6 building block characterized by a gem-dimethyl group at the
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry | 918-83-2 |
| Molecular Formula | C |
| Molecular Weight | 100.16 g/mol |
| Structure | Homoallylic Alcohol (Terminal Alkene) |
| Key Feature | Quaternary Carbon at C2 |
Mass Spectrometry Fragmentation Mechanics
The fragmentation of this compound is driven by the stability of the carbocations formed upon cleavage. Unlike linear alcohols where dehydration (M-18) is often dominant, this molecule undergoes a highly specific
The Dominant Pathway: Formation of the 1,1-Dimethylallyl Cation
The most diagnostic event is the cleavage of the C1–C2 bond.
-
Ionization: The molecular ion [M]
(m/z 100) is formed but is short-lived. -
-Cleavage: The bond between the hydroxymethyl group (-CH
OH) and the quaternary carbon breaks. -
Result: This expels a hydroxymethyl radical (•CH
OH) and generates a tertiary allylic carbocation (m/z 69).
Why this is diagnostic:
-
Stability: The resulting cation is resonance-stabilized and tertiary, making this fragmentation pathway overwhelmingly favorable.
-
Intensity: The m/z 69 peak is typically the Base Peak (100%) .
-
Absence of M+: Due to the speed of this cleavage, the molecular ion (m/z 100) is often vanishingly small or absent, unlike in its isomers.
Fragmentation Pathway Diagram
Caption: The primary fragmentation pathway yielding the diagnostic m/z 69 base peak via loss of the hydroxymethyl group.
Comparative Analysis: Target vs. Isomers
Differentiation relies on the absence of molecular ions and specific retention indices. The target molecule elutes earlier than its linear counterparts due to the compact globular shape imparted by the gem-dimethyl group.
Diagnostic Ion Table
| Feature | Target: this compound | Isomer A: Prenol (3-Methyl-2-buten-1-ol) | Isomer B: Isoprenol (3-Methyl-3-buten-1-ol) |
| Structure | Homoallylic, Quaternary C2 | Allylic, Trisubstituted C=C | Homoallylic, Terminal C=C |
| Base Peak | m/z 69 (Tertiary Allylic) | m/z 69 (Dimethylallyl) | m/z 69 (Isobutenyl) |
| Molecular Ion (M+) | Absent / Very Weak (<1%) | Visible (m/z 86) | Weak / Visible (m/z 86) |
| Diagnostic Ratio | m/z 41/69 ratio is low | Strong m/z 41 (Allyl) | Strong m/z 55 |
| Retention Index (DB-5) | ~700 - 730 (Est.) | 778 | ~750 |
| Boiling Point | ~130 °C | 140 °C | 130 °C |
Key Differentiator:
While all three share the m/z 69 base peak (C
-
Wait: If the target is C6H12O (MW 100), and the isomers are C5H10O (MW 86), the differentiation is trivial via Molecular Weight.
-
Correction: The true isomers of concern are C6H12O isomers such as 2,3-Dimethylbut-2-en-1-ol or Hexenols .
-
2,3-Dimethylbut-2-en-1-ol (MW 100): Will show M+ at 100.[1] Fragmentation favors loss of methyl (M-15 = 85) due to allylic methyls.
-
Target (MW 100): Fragmentation favors loss of CH
OH (M-31 = 69).
-
Experimental Protocol
This protocol is designed to maximize peak shape for polar alcohols and ensure reproducible retention indices.
A. Sample Preparation[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification artifacts if esters are present.
-
Concentration: 500 ppm (approx. 0.5 mg/mL).
-
Derivatization (Optional but Recommended):
-
If peak tailing is observed, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Reaction: Add 50 µL MSTFA to 100 µL sample; incubate at 60°C for 20 mins.
-
Effect: Shifts MW to 172. Base peak shifts to m/z 141 (M-31, loss of CH
OTMS? No, loss of CH OTMS is M-103. Loss of Methyl is M-15). -
Target TMS: The dominant cleavage remains the C1-C2 bond, losing •CH
OTMS (Mass 103). Fragment: m/z 69.
-
B. GC-MS Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) | Standard non-polar phase for RI comparison. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS efficiency. |
| Inlet | Split (20:1) @ 250 °C | Prevents column overload; ensures sharp peaks. |
| Oven Program | 40°C (2 min) | Slow ramp separates low-boiling isomers. |
| Transfer Line | 280 °C | Prevents condensation of high-boilers. |
| Ion Source | EI (70 eV) @ 230 °C | Standard ionization energy for library matching. |
| Scan Range | m/z 35 – 300 | Captures low mass fragments (41, 69) and M+. |
Validation Strategy & Workflow
To certify the identity of this compound, follow this "Three-Pillar" validation logic.
Pillar 1: Retention Index (RI) Verification
Calculate the Kovats Retention Index using a C7-C30 alkane standard mix.
-
Target RI (DB-5): Expect < 750 .
-
Logic: The globular structure reduces Van der Waals interactions compared to linear hexenols (RI > 800).
Pillar 2: The "M-31" Rule
Inspect the mass spectrum.
-
Pass: Base peak is m/z 69. M+ (100) is weak/absent.
-
Fail (Isomer Warning):
-
Base peak m/z 85 (Loss of Methyl)
Indicates 2,3-Dimethylbut-2-en-1-ol. -
Base peak m/z 57 or 41 with strong M+
Indicates linear hexenols.
-
Pillar 3: System Suitability
Run a solvent blank immediately before the sample.
-
Requirement: No peaks at m/z 69 at the target retention time.
-
Note: m/z 69 is a common background ion (perfluorokerosene or similar contaminants can interfere). Ensure background subtraction is applied.
Validation Workflow Diagram
Caption: Logical decision tree for validating the target molecule against common isomeric interferences.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Source H-64-1428-0). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary (CID 13087266). National Center for Biotechnology Information. [Link]
-
Pherobase. Retention Indices for Dimethylbutenol Isomers.[Link]
Sources
A Comparative Guide to Chromatographic Purity Analysis of 2,2-Dimethylbut-3-en-1-ol
A Senior Application Scientist's Field-Proven Guide to Method Development
Introduction: The Analytical Challenge of a Volatile Alcohol
2,2-Dimethylbut-3-en-1-ol is a valuable chiral building block in organic synthesis. As with any specialty chemical used in research and drug development, verifying its purity is a critical step to ensure the reliability and reproducibility of experimental outcomes. However, the physicochemical properties of this compound—specifically its volatility and lack of a significant UV-absorbing chromophore—present a considerable challenge for routine purity analysis by High-Performance Liquid Chromatography (HPLC).[1][2]
This guide provides an in-depth comparison of chromatographic techniques for the purity assessment of this compound. We will explore the development of a robust Gas Chromatography (GC) method as the primary recommendation and contrast it with a feasible, albeit more challenging, HPLC-based alternative. The causality behind each experimental choice will be explained, providing researchers with a logical framework for method development for this and similar analytes.
The Core Dilemma: Volatility and Chromophore Deficiency
The decision tree for selecting a primary analytical technique hinges on two key properties of the analyte:
-
Volatility : this compound is a low molecular weight alcohol (100.16 g/mol ) and is expected to be volatile.[1] Volatile compounds are readily vaporized, making them ideal candidates for Gas Chromatography, where the sample is introduced into a heated injection port and transported by a carrier gas.[3][4]
-
UV Absorbance : The structure of this compound consists of a single, isolated carbon-carbon double bond. This is not a sufficient chromophore to produce a strong response with a standard HPLC UV-Vis detector, which is the most common and robust detector used in pharmaceutical analysis.[2][5] Analysis of compounds lacking a chromophore requires alternative detection methods.[6][7]
This fundamental analysis strongly suggests that Gas Chromatography is the more direct and suitable technique.
Primary Recommendation: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile organic compounds that are thermally stable, GC offers superior resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID), which provides a robust and near-universal response to hydrocarbons.[3][4][8]
Causality of Method Design: Why GC-FID is the Superior Choice
-
Direct Analysis : GC directly analyzes the volatile analyte without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
-
High Efficiency : Capillary GC columns provide very high separation efficiency, which is crucial for resolving structurally similar impurities, such as positional isomers (e.g., 2,3-dimethylbut-2-en-1-ol) or by-products from the synthesis.[9][10]
-
Sensitive Detection : The FID is highly sensitive to organic compounds, allowing for the accurate quantitation of low-level impurities.
-
Robustness : GC-FID methods are generally robust and have been the workhorse for purity analysis of volatile compounds in many industries for decades.[11][12]
Experimental Protocol: GC-FID Purity Method
1. Instrumentation and Conditions:
-
Gas Chromatograph : Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column : Agilent J&W DB-624 (or similar mid-polarity phase), 30 m x 0.25 mm ID, 1.4 µm film thickness. A mid-polarity column is chosen to provide good separation for the alcohol and potential less polar (e.g., residual starting materials) or more polar (e.g., diols) impurities.
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Injector : 250°C, Split ratio 50:1. A high split ratio is used to avoid column overload with the main component.
-
Detector : FID at 280°C.
2. Sample and Standard Preparation:
-
Solvent : HPLC-grade Methanol or Isopropanol.
-
Sample Solution : Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Reference Standard : If available, prepare a reference standard at a similar concentration. For impurity identification, individual standards of potential impurities should be prepared.
3. Data Analysis:
-
Identification : The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity Calculation : Determine the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability : Inject a system suitability standard (e.g., a solution containing the main compound and a known impurity) to verify resolution and precision as per USP <621> guidelines.[10][13][14][15]
Alternative Method: HPLC with Refractive Index Detection (HPLC-RI)
While GC is the recommended technique, an HPLC method might be required in laboratories where GC is unavailable. Given the lack of a UV chromophore, a universal detector is necessary. The most common alternative is the Refractive Index (RI) detector.[16][17][18][19]
Causality of Method Design: The Compromises of HPLC-RI
-
Universal Detection : The RI detector responds to the difference in refractive index between the mobile phase and the analyte, making it suitable for non-chromophoric compounds like alcohols.[16][19]
-
Major Limitation - Gradient Incompatibility : RI detectors are extremely sensitive to changes in the mobile phase composition. This means that gradient elution, a powerful tool for separating impurities with a wide range of polarities, cannot be used. The analysis must be performed under isocratic (constant mobile phase composition) conditions.[20]
-
Sensitivity and Stability : RI detectors are generally less sensitive than FID and are highly susceptible to temperature and pressure fluctuations, which can cause baseline drift.[19][20]
Experimental Protocol: HPLC-RI Purity Method
1. Instrumentation and Conditions:
-
HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a Refractive Index Detector.
-
Column : C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A standard C18 phase is a good starting point for retaining the moderately polar alcohol.
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v). The ratio must be optimized to achieve adequate retention of the main peak (k' > 2) while allowing for the elution of potential impurities.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C. Stable column temperature control is critical for RI detection.
-
RI Detector : Cell temperature set to 35°C.
2. Sample and Standard Preparation:
-
Solvent (Diluent) : The mobile phase itself should be used as the diluent to avoid baseline disturbances upon injection.
-
Sample Solution : Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with the mobile phase.
3. Data Analysis:
-
Purity Calculation : Similar to the GC method, purity is typically calculated using the area percent method.
-
System Suitability : As per ICH Q2(R1) and USP <621> guidelines, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.[10][13][14][15][19]
Performance Comparison: GC-FID vs. HPLC-RI
The following table summarizes the expected performance of each method for the purity analysis of this compound, based on established principles of each technique.
| Parameter | GC-FID Method | HPLC-RI Method | Justification |
| Specificity/Resolution | Excellent | Moderate to Good | GC capillary columns offer inherently higher resolving power. HPLC-RI is limited to isocratic elution, which may not resolve all potential impurities from the main peak or from each other. |
| Sensitivity (LOD/LOQ) | High | Low to Moderate | FID is very sensitive to hydrocarbons. RI detection is significantly less sensitive, making it difficult to detect and quantify trace-level impurities. |
| Method Robustness | High | Moderate | GC-FID is a very mature and robust technique. HPLC-RI is highly sensitive to temperature and pressure fluctuations, requiring stringent control for reproducible results.[20] |
| Analysis Time | Fast (~15-20 min) | Moderate (can be longer due to isocratic limitations) | Temperature programming in GC allows for rapid elution of all components. Isocratic HPLC may require longer run times to ensure all impurities have eluted. |
| Compatibility with MS | Excellent (GC-MS) | Poor (RI is a destructive detector and mobile phase is not ideal for MS) | GC-MS is a standard technique for definitive impurity identification. |
Conclusion and Expert Recommendation
For the purity check of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. It provides a direct, highly selective, sensitive, and robust analysis that is well-suited to the volatile and non-chromophoric nature of the analyte. The method development is straightforward, and the results are reliable and compliant with regulatory expectations for purity testing.
While an HPLC method using a Refractive Index detector is technically feasible, it should be considered a secondary alternative only when GC is not an option. The significant limitations of HPLC-RI, particularly its incompatibility with gradient elution and lower sensitivity, compromise its ability to serve as a comprehensive purity-indicating method. Researchers and drug development professionals should prioritize the development and validation of a GC-FID method to ensure the highest confidence in the quality of their this compound starting material.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2,3-Dimethylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]
-
Shimadzu. AD-0229 : Determination of Volatiles in Liquors by GC-FID with Dual Acquisition System. [Link]
-
Wiley Analytical Science. No chromophore - no problem? 2021. [Link]
-
KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. 2020. [Link]
- Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
-
NIST. 2-Butene, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
MDPI. Monitoring of the Wines' Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds. 2022. [Link]
-
Biotech Fluidics. REFRACTiMASTER® RI HPLC detector. 2025. [Link]
-
Agilent. Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. 2012. [Link]
-
JASCO Global. Effectivity of temperature control function (Refractive Index detector). 2021. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
-
ResearchGate. Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. 2025. [Link]
-
ResearchGate. Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. [Link]
-
Food Research. Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. 2023. [Link]
-
Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. 2023. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
eScholarship.org. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. [Link]
-
Chromatography Today. Refractive index detector for sensitive HPLC analysis. [Link]
-
PubChem. 2,3-Dimethyl-3-buten-2-ol. National Center for Biotechnology Information. [Link]
-
Chromatography Online. Avoiding Refractive Index Detector Problems. [Link]
-
SIELC Technologies. 2,3-Dimethyl-3-buten-2-ol. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
SpectraBase. 2,3-Dimethylbut-2-en-1-ol. [Link]
-
NIST. 2-Butene, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>? 2024. [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>? 2024. [Link]
Sources
- 1. This compound | C6H12O | CID 13087266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. No chromophore – no HPLC analysis? [event.on24.com]
- 8. shimadzu.com [shimadzu.com]
- 9. 2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 14. REFRACTiMASTER® RI HPLC detector - Biotech Fluidics [biotechfluidics.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jasco-global.com [jasco-global.com]
- 18. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for 2,2-Dimethylbut-3-en-1-ol Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 2,2-Dimethylbut-3-en-1-ol, a versatile chiral building block, is increasingly utilized in the synthesis of complex molecules. Its unique structure, featuring a quaternary center adjacent to a vinyl group and a primary alcohol, makes it a valuable synthon. However, these same structural features present challenges in ensuring its quality. This guide provides a comprehensive framework for establishing and verifying reference standards for this compound, ensuring the integrity of your research and development pipeline.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for quality control. For this compound, a robust reference standard is not merely a matter of good practice; it is a necessity to:
-
Ensure Reaction Specificity: The presence of isomeric or structurally related impurities can lead to unforeseen side reactions, impacting yield and the purity of subsequent products.
-
Guarantee Reproducibility: A consistent quality of starting material is fundamental for reproducible experimental outcomes, a cornerstone of scientific validity and regulatory compliance.
-
Accurate Quantification: A well-defined reference standard is essential for the accurate quantification of this compound in reaction mixtures and final products.
Understanding the Impurity Profile: A Synthesis-Based Approach
The quality control of this compound begins with a thorough understanding of its potential impurities, which are often introduced during synthesis. A common and efficient route to this tertiary allylic alcohol is the nucleophilic attack of a vinyl Grignard reagent (vinylmagnesium bromide) on 2,2-dimethyloxirane.
This synthetic route, while effective, can introduce several classes of impurities that a robust quality control program must be able to detect and quantify.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Origin | Analytical Challenge |
| Starting Materials | 2,2-Dimethyloxirane, Vinyl Bromide | Incomplete reaction | May have significantly different volatility and polarity. |
| Grignard By-products | Bivinyl, Magnesium salts | Wurtz coupling of the Grignard reagent | Bivinyl is highly volatile. |
| Rearrangement Products | 3,3-Dimethyl-1-buten-2-ol | Acid-catalyzed rearrangement of the epoxide starting material or the product. | Isomeric to the target compound, potentially co-eluting in chromatography. |
| Solvents | Tetrahydrofuran (THF), Diethyl ether | Reaction and work-up solvents | Require specific analytical methods for residual solvent analysis. |
Orthogonal Analytical Approaches for Comprehensive Characterization
No single analytical technique is sufficient to fully characterize a reference standard. A multi-pronged, or orthogonal, approach is essential to build a complete picture of purity, identity, and content. The following sections detail the recommended analytical workflow for the quality control of this compound.
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with flame ionization detection (GC-FID) is the gold standard for assessing the purity of volatile compounds like this compound. Its high resolving power allows for the separation of the main component from structurally similar impurities.
Experimental Protocol: GC-FID Purity Assessment
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column is required. A column with a mid-polarity phase, such as a (5%-phenyl)-methylpolysiloxane, is a suitable starting point for method development.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound reference standard candidate.
-
Dissolve in a suitable solvent (e.g., isopropanol or high-purity acetone) to a final concentration of 1 mg/mL.
-
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent, assuming a response factor of 1 for all components as a preliminary assessment. For a more rigorous purity assignment, the relative response factors of identified impurities should be determined.
-
Trustworthiness through System Suitability: Before sample analysis, inject a system suitability solution (a diluted sample of the reference material) to verify the performance of the chromatographic system. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates.
Identity Confirmation: A Spectroscopic Triad
Confirming the chemical identity of this compound is as critical as determining its purity. A combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy provides an unambiguous structural confirmation.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both chromatographic separation and mass spectral data, offering a powerful tool for identification. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.
Experimental Protocol: GC-MS Identity Confirmation
-
Instrumentation: A GC-MS system operating in electron ionization (EI) mode.
-
GC Conditions: Utilize the same GC conditions as the GC-FID method for direct comparison of retention times.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Compare the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or from a previously characterized authentic sample.
-
The molecular ion peak (M⁺) at m/z 100 may be weak or absent. Look for characteristic fragment ions.
-
Table 2: Expected Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 85 | [M - CH₃]⁺ |
| 69 | [M - CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | [C₃H₅]⁺ (allyl cation) |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, offering a definitive structural fingerprint.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ signals.
-
Data Analysis: Assign all proton and carbon signals and compare the chemical shifts and coupling constants to literature values or predicted spectra.
Table 3: Tentative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | ~3.3 (s, 2H) | ~70 |
| C2 (C) | - | ~40 |
| C3 (CH) | ~5.8 (dd, 1H) | ~145 |
| C4 (CH₂) | ~5.0 (m, 2H) | ~112 |
| C(CH₃)₂ | ~1.0 (s, 6H) | ~22 |
| OH | Variable (broad s, 1H) | - |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. It is a rapid and simple technique for confirming the presence of the hydroxyl and vinyl groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3350 (broad) | O-H | Stretching |
| ~3080 | =C-H | Stretching |
| ~2960 | C-H (sp³) | Stretching |
| ~1640 | C=C | Stretching |
| ~1050 | C-O | Stretching |
| ~910 | =CH₂ | Out-of-plane bend |
Comparison of Commercially Available Reference Standards
Several chemical suppliers offer this compound. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should provide not only the purity but also the method of determination and a list of identified impurities.
Table 5: Illustrative Comparison of Commercial Reference Standards
| Supplier | Stated Purity | Analytical Method(s) | Impurity Information Provided | Traceability |
| Supplier A | >98% (GC) | GC-FID | None specified | To internal standards |
| Supplier B | 99.5% (GC, by area %) | GC-FID, ¹H NMR | Isomer content <0.1% | To NIST traceable standards |
| Supplier C | 95% | Not specified | "Conforms to structure" | Not specified |
Recommendation: For use as a reference standard, select a product with the highest stated purity, a comprehensive CoA that details the analytical methods used, and provides information on the identity and quantity of any impurities. Traceability to national or international standards is a significant advantage.
Conclusion
The establishment of a high-quality reference standard for this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. A thorough understanding of the synthetic route and potential impurities, coupled with a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques, is essential for comprehensive characterization. By implementing the rigorous quality control framework outlined in this guide, researchers and drug development professionals can proceed with confidence in the integrity of their starting materials, ultimately contributing to the success of their scientific endeavors.
References
-
PubChem Compound Summary for CID 13087266, this compound. National Center for Biotechnology Information. [Link]
-
Synthesis of Allylic Alcohols. Organic Chemistry Portal. [Link]
-
Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies, Inc. [Link]
-
Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Verifying Compendial Methods. Pharmaceutical Technology. [Link]
-
Reactions of Grignard Reagents with Epoxides. Chemistry LibreTexts. [Link]
A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethylbut-3-en-1-ol
This guide provides an in-depth technical comparison of two primary synthetic routes for the production of 2,2-Dimethylbut-3-en-1-ol, a valuable tertiary homoallylic alcohol in organic synthesis. The content is designed for researchers, scientists, and professionals in drug development, offering a critical evaluation of each method's underlying principles, practical execution, and expected outcomes.
Introduction
This compound is a key structural motif and a versatile building block in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its tertiary alcohol and vinyl functionalities allow for a wide range of subsequent chemical transformations. The selection of an appropriate synthetic route is critical and depends on factors such as desired yield, scalability, available starting materials, and tolerance to specific reaction conditions. This guide will focus on two prominent methods: the Grignard reaction and the Prins reaction, providing detailed protocols and a comparative analysis to inform your synthetic strategy.
Visual Overview of Synthetic Pathways
Figure 1: High-level overview of the Grignard and Prins reaction pathways for the synthesis of this compound.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This route involves the nucleophilic addition of a vinyl Grignard reagent to the sterically hindered aldehyde, pivaldehyde (2,2-dimethylpropanal).
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from vinylmagnesium bromide on the electrophilic carbonyl carbon of pivaldehyde.[2] This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an aqueous acidic workup to yield the final tertiary alcohol.
Figure 2: Simplified workflow of the Grignard reaction for this compound synthesis.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Pivaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of vinyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivaldehyde:
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Discussion of Experimental Choices and Potential Challenges
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.
-
Steric Hindrance: Pivaldehyde is a sterically hindered aldehyde. This can slow down the rate of nucleophilic addition. In some cases, with highly hindered ketones and Grignard reagents, reduction of the carbonyl to a secondary alcohol can become a competing side reaction.[1][3] While less common with aldehydes, it is a possibility to be aware of.
-
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of a small crystal of iodine helps to etch the surface of the magnesium, exposing fresh metal to react with the vinyl bromide.
Route 2: The Prins Reaction Pathway
The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[4] For the synthesis of this compound, this would conceptually involve the reaction of isobutylene (2-methylpropene) with formaldehyde. Under anhydrous conditions, the reaction can be directed towards the formation of the homoallylic alcohol.[4]
Mechanistic Rationale
The reaction is initiated by the protonation of formaldehyde by an acid catalyst, which increases its electrophilicity. The electron-rich double bond of isobutylene then attacks the protonated formaldehyde, leading to the formation of a tertiary carbocation intermediate. Subsequent elimination of a proton from this intermediate yields the desired this compound.
Figure 3: Simplified workflow of the Prins reaction for this compound synthesis.
Experimental Protocol: Prins Reaction (Adapted from similar syntheses)
Materials:
-
Paraformaldehyde
-
Isobutylene (liquefied or as a gas)
-
Anhydrous 1,4-dioxane (solvent)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Standard high-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, place paraformaldehyde (1.0 eq.) and anhydrous 1,4-dioxane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the reactor and cool it to a low temperature (e.g., -10 °C).
-
Introduce liquefied isobutylene (1.5 - 2.0 eq.) into the reactor.
-
-
Reaction:
-
Heat the reactor to a temperature in the range of 80-100 °C.[6] The pressure will increase due to the vapor pressure of the reactants and solvent.
-
Maintain the reaction at this temperature with vigorous stirring for several hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a flask and neutralize the acid catalyst with a sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Discussion of Experimental Choices and Potential Challenges
-
Catalyst Choice: Strong protic acids like sulfuric acid are effective catalysts. However, the choice of catalyst can influence selectivity. Lewis acids have also been employed in Prins reactions.[7]
-
Reaction Conditions: The outcome of the Prins reaction is highly dependent on the reaction conditions.[4] The formation of the desired homoallylic alcohol is favored under anhydrous conditions. In the presence of water, the formation of 1,3-diols can be a significant side reaction. At lower temperatures and with an excess of formaldehyde, the formation of 4,4-dimethyl-1,3-dioxane is a likely competing pathway.[4][8]
-
Safety: The use of a high-pressure reactor is necessary to contain the volatile isobutylene at the reaction temperature. Appropriate safety precautions for high-pressure reactions must be followed.
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Reaction | Prins Reaction |
| Starting Materials | Vinyl bromide, Magnesium, Pivaldehyde | Isobutylene, Formaldehyde |
| Reagent Sensitivity | Highly sensitive to moisture and protic solvents | Less sensitive than Grignard reagents |
| Key Side Reactions | Reduction of the aldehyde, Wurtz coupling | Formation of 1,3-diol, dioxane formation |
| Control of Selectivity | Generally high for 1,2-addition to aldehydes | Highly dependent on reaction conditions (temp., solvent, catalyst) |
| Scalability | Can be challenging due to the handling of Grignard reagents | Potentially more amenable to large-scale industrial processes |
| Safety Considerations | Flammable solvents, pyrophoric nature of finely divided Mg | Use of high-pressure equipment, handling of formaldehyde |
| Predicted Yield | Moderate to good, dependent on steric hindrance | Variable, highly dependent on optimization of conditions |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include a singlet for the two methyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, a multiplet for the vinyl protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the two vinyl carbons are expected.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C=C stretching and C-H bending vibrations for the vinyl group.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 100.16 would be expected, along with characteristic fragmentation patterns.[9]
Conclusion
Both the Grignard and Prins reactions present viable, albeit distinct, approaches to the synthesis of this compound.
The Grignard reaction offers a more direct and predictable route in terms of chemoselectivity towards the desired alcohol, provided that stringent anhydrous conditions are maintained. Its primary challenge lies in overcoming the steric hindrance of pivaldehyde and the potential for reduction side reactions.
The Prins reaction is attractive due to the use of readily available and inexpensive starting materials. However, achieving high selectivity for the desired homoallylic alcohol requires careful control over reaction parameters to suppress the formation of byproducts like the corresponding dioxane and diol.
The choice between these two methods will ultimately be guided by the specific requirements of the synthesis, including the scale, available equipment, and the desired level of purity of the final product. For laboratory-scale synthesis where control and predictability are paramount, the Grignard route may be preferred. For larger-scale industrial applications, the Prins reaction, once optimized, could offer a more cost-effective solution.
References
-
Vinylmagnesium Bromide | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[2][2] Rearrangement. (2011). PMC. Retrieved February 4, 2026, from [Link]
-
Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]
-
I love when I learn something in the lab before I see it in the literature or a textbook. A few years back, the lab taught me that Grignard reagents can sometimes reduce ketones (as in the attached image). : r/OrganicChemistry. (2023, June 6). Reddit. Retrieved February 4, 2026, from [Link]
-
Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. (2012). PubMed. Retrieved February 4, 2026, from [Link]
-
Allylic alcohol synthesis by addition. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Prins reaction. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
The Prins and Carbonyl Ene Reactions. (n.d.). Brandeis University. Retrieved February 4, 2026, from [Link]
-
This compound | C6H12O | CID 13087266. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Kinetics of the Reaction of 2-Methylpropene with Formaldehyde in the Presence of Synthetic Zeolites. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]
- Process for the reaction of isobutene with formaldehyde. (1964). Google Patents.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3154563A - Process for the reaction of isobutene with formaldehyde - Google Patents [patents.google.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H12O | CID 13087266 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Bioactivity Analysis of 2,2-Dimethylbut-3-en-1-ol Based Fragrances: A Proposed Experimental Framework
Introduction: The Evolving Landscape of Fragrance Bioactivity
The fragrance industry is in a perpetual state of innovation, driven by the dual pursuit of novel sensory experiences and enhanced product safety and functionality. Beyond their primary olfactory role, fragrance ingredients are increasingly scrutinized for their broader biological effects. This guide focuses on 2,2-Dimethylbut-3-en-1-ol, a fragrance ingredient with a unique structural profile, and proposes a comprehensive framework for evaluating its bioactivity in comparison to established fragrance compounds such as linalool, geraniol, and citronellol. These comparators are widely used terpenoid alcohols with well-documented sensory and biological properties, providing a robust baseline for contextualizing the bioactivity of this compound.[1]
This document is intended for researchers, scientists, and drug development professionals, providing a detailed experimental roadmap for a comparative bioactivity study. The proposed investigations will delve into key areas of interest for fragrance safety and potential functional benefits: cutaneous cytotoxicity, antimicrobial efficacy, anti-inflammatory potential, and olfactory receptor activation. By employing a battery of validated in vitro assays, this guide outlines a systematic approach to generating robust, comparative data, thereby enabling a comprehensive understanding of the biological profile of this compound-based fragrances.
Comparative Fragrance Compounds: A Rationale for Selection
To provide a meaningful comparison, this compound will be benchmarked against three widely used fragrance ingredients:
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| This compound | C=CC(C)(C)CO | C6H12O | 100.16 | Flammable liquid, potential for skin and eye irritation.[2] |
| Linalool | CC(=CCC/C(=C/CO)/C)C | C10H18O | 154.25 | Floral, woody scent; known anti-inflammatory, anxiolytic, and sedative properties.[3] |
| Geraniol | (CH3)2C=CHCH2CH2C(CH3)=CHCH2OH | C10H18O | 154.25 | Rose-like scent; exhibits antimicrobial, anti-inflammatory, and insect-repellent properties.[4] |
| Citronellol | C10H20O | C10H20O | 156.27 | Floral, citrus-like scent; recognized for its insect-repellent and antimicrobial activities. |
Table 1: Physicochemical properties and known bioactivities of the subject and comparator fragrance compounds.
Proposed Experimental Workflows for Comparative Bioactivity Assessment
A multi-faceted approach is proposed to comprehensively evaluate the bioactivity of this compound and its comparators. The following sections detail the experimental protocols for assessing cytotoxicity, antimicrobial activity, anti-inflammatory potential, and olfactory receptor activation.
In Vitro Cytotoxicity Assessment on Human Keratinocytes (HaCaT)
Rationale: The skin is the primary site of contact for most fragrance applications. Therefore, assessing the potential for cytotoxicity in a relevant skin cell model is a critical first step in safety evaluation. The immortalized human keratinocyte cell line, HaCaT, is a well-established and widely used model for in vitro dermatotoxicology.[5] The MTT assay, a colorimetric assay that measures metabolic activity, will be employed to determine cell viability.[6]
Experimental Protocol: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]
-
Compound Preparation: Prepare stock solutions of this compound, linalool, geraniol, and citronellol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free DMEM.
-
Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., Triton X-100).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antimicrobial Activity Assessment
Rationale: Many fragrance compounds, particularly terpenoids, possess inherent antimicrobial properties.[9][10] Evaluating the antimicrobial spectrum of this compound against common skin and environmental microbes is crucial for understanding its potential role in product preservation and its impact on the skin microbiome. The agar disc diffusion method is a widely used and straightforward technique for screening antimicrobial activity.[11]
Experimental Protocol: Agar Disc Diffusion Assay
Caption: Workflow for the agar disc diffusion assay.
Step-by-Step Methodology:
-
Microbial Strains: Utilize a panel of relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[12]
-
Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar plates with the prepared inoculum.[13]
-
Disc Preparation: Impregnate sterile paper discs with known concentrations of this compound, linalool, geraniol, and citronellol. Include a negative control (solvent) and positive controls (e.g., ampicillin for bacteria, fluconazole for yeast).
-
Disc Application: Place the impregnated discs onto the surface of the inoculated agar plates.[14]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.
-
Data Analysis: Compare the zone diameters to determine the relative antimicrobial activity of each compound.
In Vitro Anti-inflammatory Activity Assessment
Rationale: Inflammation is a key factor in many skin conditions. Some fragrance compounds have demonstrated anti-inflammatory properties, which could be a desirable secondary benefit.[15] The production of nitric oxide (NO) by macrophages is a hallmark of the inflammatory response. The Griess assay provides a simple and sensitive method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[16] The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro.[17]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
Caption: Workflow for the Griess assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production, and incubate for a further 24 hours.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.[19]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of nitric oxide inhibition for each compound compared to the LPS-stimulated control.
In Vitro Olfactory Receptor Activation Assay
Rationale: The primary function of a fragrance is to elicit an olfactory response. Understanding how this compound interacts with olfactory receptors (ORs) compared to other fragrances can provide insights into its scent profile and potency. A luciferase reporter gene assay in a heterologous expression system (e.g., Hana3A cells) is a high-throughput and sensitive method to measure OR activation.[20][21] Upon ligand binding, the G-protein coupled OR activates a signaling cascade leading to the expression of a luciferase reporter gene.[22]
Experimental Protocol: Luciferase Reporter Assay for Olfactory Receptor Activation
Sources
- 1. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Image-Based cAMP Sensor Assay for Analyzing Odorant Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odorant response assays for a heterologously expressed olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression of olfactory receptors for targeted chemosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ukm.my [ukm.my]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Dimethylbut-3-en-1-ol Proper Disposal Procedures
[1]
Executive Summary: Immediate Action Plan
2,2-Dimethylbut-3-en-1-ol (CAS 4383-25-9) is a functionalized organic intermediate containing both a primary alcohol and a terminal alkene. Its disposal is strictly regulated due to its flammability (H226) and potential for exothermic polymerization or oxidation if mishandled.[1]
Core Disposal Directive:
-
Waste Stream: Organic Solvents (Non-Halogenated preferred, unless mixed).
-
RCRA Code: D001 (Ignitable).
-
Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[2] The alkene moiety poses a risk of rapid, exothermic oxidation or polymerization.
-
Drain Disposal: Strictly Prohibited.
Chemical Profile & Hazard Identification
Effective disposal requires understanding the molecule's specific reactivity. This compound features a "gem-dimethyl" group which adds steric bulk, but the terminal alkene remains a reactive site for radical chemistry and oxidation.
| Property | Data | Operational Implication |
| CAS Number | 4383-25-9 | Use for waste manifest verification.[3] |
| Molecular Formula | C₆H₁₂O | Organic fuel source for incineration.[3] |
| GHS Classification | Flammable Liquid (Cat 3) | Flash point < 60°C. Requires grounding during transfer.[3] |
| Health Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[3][4] | Standard PPE (Nitrile gloves, goggles) required. |
| Reactivity | Terminal Alkene (C=C) | High Risk: Reacts violently with oxidizers.[2][3] |
| RCRA Code | D001 | Categorized as "Ignitable Waste" under 40 CFR § 261.[3]21. |
Pre-Disposal Stabilization & Segregation[3][5]
Before moving the chemical to a waste container, you must ensure it is stable.
The Oxidizer Risk (Scientific Rationale)
Unlike saturated alcohols (e.g., Ethanol), this compound contains a carbon-carbon double bond. If introduced to a waste container containing strong oxidizers (like Chromic acid or Nitric acid), the double bond acts as an electron-rich nucleophile. This can trigger uncontrolled oxidation, generating heat and potentially rupturing the container.[2]
Protocol:
-
Segregate: Ensure the destination waste carboy is free of oxidizing agents.
-
Peroxide Check: While less prone to peroxidation than ethers, unsaturated alcohols can form peroxides upon long-term storage and air exposure.
Step-by-Step Disposal Protocol
This protocol follows a "Cradle-to-Grave" workflow compliant with EPA standards.
Step 1: Waste Stream Selection
Assign the material to the Flammable Organic Solvent stream.
-
Pure Compound: Can be bulked with other non-halogenated solvents (Acetone, Methanol, Hexanes).
-
Mixtures: If mixed with halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream, but the D001 code still applies.
Step 2: Container Preparation
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may be solvated by organic mixtures.
-
Grounding: If pouring >4 Liters, ground the source and receiving containers to prevent static discharge ignition.
Step 3: Transfer & Labeling
-
Don PPE: Safety glasses, lab coat, and nitrile gloves (0.11 mm minimum thickness).
-
Work inside a chemical fume hood.
-
Pour slowly to minimize splashing and aerosolization.
-
Labeling: Attach a hazardous waste tag immediately.
Step 4: Satellite Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Cap: Must remain closed unless adding waste (40 CFR § 262.15).
-
Secondary Containment: Place the carboy in a tray capable of holding 110% of the volume.
Visualized Workflows
Diagram 1: Waste Stream Decision Logic
This logic gate ensures the material is routed to the correct container to prevent incompatibility incidents.
Figure 1: Decision logic for segregating this compound waste. Note the critical stop point if solids are observed, indicating potential peroxide formation.
Diagram 2: Oxidizer Incompatibility Mechanism
Understanding why segregation is mandatory builds compliance trust.
Figure 2: The causality of mixing unsaturated alcohols with oxidizers. The double bond (alkene) acts as a fuel source for rapid oxidation.
Regulatory Framework (US)
Compliance is non-negotiable in drug development environments.
-
EPA RCRA (40 CFR § 261.21):
-
D001 (Ignitable): Applies because the flash point is < 60°C (140°F).
-
-
DOT (Department of Transportation):
-
If transporting off-site (e.g., lab moves), it is regulated as UN1987, Alcohols, n.o.s. (this compound), 3, PG III .
-
References
-
PubChem. (n.d.).[4] this compound Compound Summary (CID 13087266).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: this compound.[4][8] Retrieved from [Link][4]
-
Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR § 261.21 - Characteristic of ignitability. U.S. Government Publishing Office. Retrieved from [Link][2][6][7][9]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[6][10] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Resistance Chart A-B [updusa.com]
- 4. This compound | C6H12O | CID 13087266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. No results for search term "3D-FD130905" | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
